Br-PEG2-oxazolidin-2-one
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C9H16BrNO4 |
|---|---|
分子量 |
282.13 g/mol |
IUPAC 名称 |
3-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H16BrNO4/c10-1-4-13-7-8-14-5-2-11-3-6-15-9(11)12/h1-8H2 |
InChI 键 |
ILZHRTGCGAAXCF-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)N1CCOCCOCCBr |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Br-PEG2-oxazolidin-2-one
Introduction
3-(2-(2-bromoethoxy)ethyl)oxazolidin-2-one is a heterobifunctional chemical linker. It integrates three key chemical motifs: a reactive bromoalkyl group, a hydrophilic diethylene glycol (PEG2) spacer, and a stable oxazolidin-2-one heterocycle. This combination of features makes it a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins associated with disease. A typical PROTAC molecule consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. The linker's role is critical, as its length, rigidity, and hydrophilicity influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.
The Br-PEG2-oxazolidin-2-one linker provides a balance of reactivity and favorable physicochemical properties. The terminal bromine atom serves as a versatile electrophilic handle for conjugation to nucleophilic sites on a protein ligand, while the PEG2 spacer enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC. The oxazolidin-2-one moiety offers a stable, rigid core that can be further functionalized if necessary.
Chemical Structure and Properties
The assumed chemical structure for this compound is depicted below, followed by a table summarizing its key quantitative properties.
Assumed Structure: 3-(2-(2-bromoethoxy)ethyl)oxazolidin-2-one
A table with the quantitative data for the assumed structure of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂BrNO₃ | Calculated |
| Molecular Weight | 254.08 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil | Predicted |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane (B109758) | Predicted |
| Purity | >95% | Typical for commercial products |
| Storage | Store at -20°C, desiccated | General recommendation |
Experimental Protocols
Representative Synthesis of 3-(2-(2-bromoethoxy)ethyl)oxazolidin-2-one
This protocol describes a plausible two-step synthesis starting from 2-(2-aminoethoxy)ethanol (B1664899).
Step 1: Synthesis of 3-(2-(2-hydroxyethoxy)ethyl)oxazolidin-2-one
-
To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂), add triphosgene (B27547) (0.4 equivalents) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition, add a non-nucleophilic base such as triethylamine (B128534) (2.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 3-(2-(2-hydroxyethoxy)ethyl)oxazolidin-2-one.
Step 2: Bromination of the terminal hydroxyl group
-
Dissolve the product from Step 1 (1 equivalent) in anhydrous CH₂Cl₂ at 0°C under an inert atmosphere.
-
Add triphenylphosphine (B44618) (PPh₃) (1.2 equivalents) to the solution.
-
Add carbon tetrabromide (CBr₄) (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the final product, 3-(2-(2-bromoethoxy)ethyl)oxazolidin-2-one.
Application in PROTAC Synthesis: An Exemplary Protocol
This protocol outlines the use of this compound to link a target protein ligand (containing a phenolic hydroxyl group) and an E3 ligase ligand (containing a primary amine).
-
Alkylation of the Target Protein Ligand:
-
Dissolve the target protein ligand (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base, for example, potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Add this compound (1.1 equivalents) to the mixture.
-
Heat the reaction mixture at 60-80°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the intermediate product by column chromatography.
-
-
Coupling with the E3 Ligase Ligand:
-
The oxazolidin-2-one ring can be hydrolyzed under basic or acidic conditions to reveal a secondary amine, which can then be coupled to the E3 ligase ligand. Alternatively, the oxazolidinone itself can be a part of the final E3 ligase binding motif, depending on the PROTAC design. For this example, we assume a hydrolysis and subsequent amidation.
-
Hydrolyze the oxazolidin-2-one intermediate from the previous step using aqueous lithium hydroxide (B78521) (LiOH) in a solvent mixture like THF/water to yield a secondary amine.
-
Couple this amine with the E3 ligase ligand, which has a carboxylic acid moiety, using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.
-
Mandatory Visualizations
Conceptual Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for synthesizing a PROTAC using this compound.
Caption: A generalized workflow for PROTAC synthesis.
Conceptual Signaling Pathway of PROTAC Action
This diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.
An In-depth Technical Guide to Br-PEG2-oxazolidin-2-one: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-PEG2-oxazolidin-2-one, also identified by its CAS number 89869-36-3 as 3-(2-Bromo-ethyl)-oxazolidin-2-one, is a heterobifunctional chemical entity of significant interest in the field of drug discovery and development. Its structure, featuring a reactive bromoethyl group and a stable oxazolidinone core connected by a short polyethylene (B3416737) glycol (PEG) linker, positions it as a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, its role in PROTAC-mediated protein degradation, and general experimental considerations.
Core Chemical Properties
The utility of this compound in chemical synthesis is dictated by its distinct structural motifs. The terminal bromine atom serves as a versatile reactive handle for nucleophilic substitution, allowing for its conjugation to various ligands. The oxazolidinone ring, a privileged scaffold in medicinal chemistry, can also be functionalized, while the PEG2 linker imparts favorable solubility and conformational flexibility to the resulting conjugates.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 3-(2-(2-bromoethoxy)ethyl)oxazolidin-2-one | - |
| Alternative Name | 3-(2-Bromo-ethyl)-oxazolidin-2-one | [1][2][3] |
| CAS Number | 89869-36-3 | [1][2][3] |
| Molecular Formula | C5H8BrNO2 | [1][2] |
| Molecular Weight | 194.03 g/mol | [1] |
| Boiling Point | 342.9 ± 25.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥95% | [1][2] |
Role in Targeted Protein Degradation: PROTACs
This compound is a key component in the construction of PROTACs. PROTACs are chimeric molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of three parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker that connects these two ligands.
This compound serves as a versatile linker in PROTAC design. The bromoethyl group can be readily functionalized with a POI-binding ligand, while the oxazolidinone moiety can be modified to attach an E3 ligase ligand. The PEG2 spacer provides the necessary length and flexibility for the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker derived from this compound.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and application of this compound are not extensively available in the public domain, general methodologies for the synthesis of the oxazolidinone core and the functionalization of similar linkers can be adapted.
General Synthesis of the Oxazolidinone Ring
The oxazolidinone ring is a common heterocyclic motif, and its synthesis has been well-established. One common method involves the reaction of an amino alcohol with a carbonyl source, such as phosgene (B1210022) or its equivalents, or through the cyclization of β-amino alcohols. Microwave-assisted synthesis from ethanolamines and urea (B33335) has also been reported as an efficient method.
Functionalization of this compound for PROTAC Synthesis
The following workflow outlines the general steps for incorporating this compound into a PROTAC.
Methodology for Step 1: Nucleophilic Substitution
-
Reactants: this compound and a ligand for the protein of interest (POI) containing a nucleophilic group (e.g., an amine, thiol, or hydroxyl group).
-
Solvent: A suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, may be required to facilitate the reaction.
-
Conditions: The reaction is typically carried out at room temperature or with gentle heating, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Purification: The resulting POI ligand-linker intermediate is purified using standard techniques such as flash column chromatography.
Methodology for Step 2: E3 Ligase Ligand Conjugation
The conjugation of the E3 ligase ligand to the oxazolidinone end of the linker will depend on the specific functional groups present on both molecules. This may involve amide bond formation, click chemistry, or other biocompatible ligation reactions.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on the general hazard classifications for similar bromo- and oxazolidinone-containing compounds, it should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug discovery, particularly those working on targeted protein degradation. Its well-defined structure and predictable reactivity make it an ideal building block for the synthesis of PROTACs and other complex molecular probes. While specific experimental data for this compound remains somewhat limited in publicly accessible literature, its utility can be inferred from the extensive research on the oxazolidinone scaffold and PEG linkers in medicinal chemistry. As the field of targeted protein degradation continues to expand, the importance of such specialized chemical building blocks is expected to grow.
References
An In-Depth Technical Guide to the Role and Mechanisms Associated with Br-PEG2-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Br-PEG2-oxazolidin-2-one is a heterobifunctional chemical linker of significant interest in contemporary drug discovery, particularly in the field of targeted protein degradation. It is a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide elucidates the function of this compound as a linker and delves into the well-established mechanisms of action of the core oxazolidinone structure in different therapeutic contexts. It is crucial to understand that this compound does not possess an intrinsic mechanism of action as a standalone therapeutic agent; its function is to covalently connect two other molecules to create a functional PROTAC.
Part 1: The Primary Role of this compound as a PROTAC Linker
This compound is primarily utilized as a polyethylene (B3416737) glycol (PEG)-based linker in the construction of PROTACs[1]. PROTACs are novel therapeutic modalities designed to eliminate specific unwanted proteins from cells.
The PROTAC Mechanism of Action
PROTACs are bifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the cell's own protein disposal system, the proteasome.
The role of the this compound linker is to connect the ligand that binds to the POI with the ligand that recruits the E3 ligase. The length and chemical nature of the linker are critical for the stability and efficacy of the resulting PROTAC, as they determine the geometry of the ternary complex (POI-PROTAC-E3 ligase).
Below is a diagram illustrating the general workflow of PROTAC-mediated protein degradation.
Experimental Protocols for PROTAC Characterization
1. Ternary Complex Formation Assay (e.g., using Surface Plasmon Resonance - SPR):
-
Objective: To quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Methodology:
-
Immobilize the purified target protein (POI) onto an SPR sensor chip.
-
Inject the PROTAC molecule at various concentrations over the chip surface to measure the binding kinetics (association and dissociation rates) between the POI and the PROTAC.
-
In a subsequent step, co-inject the PROTAC with the purified E3 ubiquitin ligase over the POI-coated surface.
-
An increase in the SPR signal upon co-injection, compared to the injection of the PROTAC alone, indicates the formation of the ternary complex.
-
Analyze the kinetic data to determine the cooperativity of ternary complex formation.
-
2. Western Blot Analysis for Protein Degradation:
-
Objective: To measure the reduction in the levels of the target protein in cells treated with the PROTAC.
-
Methodology:
-
Culture cells in appropriate media and seed them in multi-well plates.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the POI.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.
-
Image the blot and perform densitometry analysis to quantify the amount of POI relative to a loading control (e.g., GAPDH or β-actin).
-
| Parameter | Description | Typical Value Range |
| DC50 | The concentration of a PROTAC that results in 50% degradation of the target protein. | pM to µM |
| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC. | >80% is desirable |
Part 2: Mechanism of Action of the Oxazolidinone Core
The oxazolidinone ring system, a core component of this compound, is a well-established pharmacophore in medicinal chemistry, most notably in the field of antibiotics.
Oxazolidinones as Antibacterial Agents
Oxazolidinone antibiotics, such as linezolid, are potent inhibitors of bacterial protein synthesis[2]. They exert their effect by binding to the bacterial ribosome, specifically to the 50S subunit.
Mechanism:
-
Binding Site: Oxazolidinones bind to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit.
-
Inhibition of Initiation: This binding event prevents the formation of the initiation complex, which is the first step in protein synthesis. Specifically, it interferes with the proper positioning of the initiator fMet-tRNA in the P-site[2][3].
-
Blockade of Peptide Bond Formation: By occupying the A-site, oxazolidinones sterically hinder the entry of aminoacyl-tRNAs, thereby inhibiting the formation of the first peptide bond and halting protein synthesis[3].
This mechanism is unique among protein synthesis inhibitors, which contributes to the effectiveness of oxazolidinones against many drug-resistant bacterial strains.
Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of an oxazolidinone antibiotic that prevents visible growth of a bacterium.
-
Methodology (Broth Microdilution):
-
Prepare a serial two-fold dilution of the oxazolidinone compound in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is visually determined as the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).
-
| Antibiotic | Bacterial Strain | MIC (µg/mL) |
| Linezolid | Staphylococcus aureus (MRSA) | 0.5 - 4 |
| Linezolid | Streptococcus pneumoniae | 0.5 - 2 |
| Linezolid | Enterococcus faecium (VRE) | 1 - 4 |
Note: These are typical ranges; specific values can vary.
Part 3: Oxazolidinones as Sigma-2 Receptor Ligands
More recently, the oxazolidinone scaffold has been identified in ligands for the sigma-2 (σ2) receptor, also known as TMEM97. The σ2 receptor is implicated in various neurological disorders and cancers[4].
Putative Mechanism:
The precise mechanism of σ2 receptor ligands is still under investigation. However, it is known that the σ2 receptor is involved in regulating cellular calcium signaling and lipid metabolism. Ligands that bind to this receptor can modulate these pathways. For example, in the context of Alzheimer's disease, σ2 ligands are being explored for their potential to interfere with the formation of amyloid plaques[5].
Lead Compound Data:
One study identified a lead oxazolidinone-based compound with the following properties[4]:
| Compound | Target | Binding Affinity (Ki) | Selectivity (σ1/σ2) |
| 4h | Sigma-2 (σ2) Receptor | 36 nM | 79-fold |
This compound is a valuable chemical tool, acting as a linker in the synthesis of PROTACs for targeted protein degradation. Its "mechanism of action" is to facilitate the formation of a ternary complex that leads to the destruction of a specific protein. The oxazolidinone core of this molecule is a versatile pharmacophore with well-defined mechanisms in other contexts, including the inhibition of bacterial protein synthesis and the modulation of sigma-2 receptor activity. A clear understanding of these distinct roles is essential for professionals in drug discovery and development.
References
The Bifunctional Role of Br-PEG2-oxazolidin-2-one in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is modular, consisting of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. This guide provides an in-depth technical overview of Br-PEG2-oxazolidin-2-one, a bifunctional linker with significant potential in the design and synthesis of novel PROTACs. We will explore its core functions, provide detailed experimental protocols, present quantitative data from related systems, and visualize key biological and experimental workflows.
Core Concepts: The Function of this compound as a Bifunctional Linker
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that possesses two key reactive functionalities, making it a versatile building block in the construction of PROTACs.
-
Polyethylene Glycol (PEG) Backbone: The diethylene glycol (PEG2) portion of the linker imparts several desirable properties to the resulting PROTAC molecule. PEG chains are known to enhance the aqueous solubility of often lipophilic PROTACs, which can improve their pharmacokinetic profile.[1] The flexibility of the PEG backbone also plays a crucial role in enabling the optimal orientation of the POI and E3 ligase for efficient ternary complex formation, a prerequisite for successful protein degradation.[1]
-
Bromo (Br) Group: The terminal bromo group serves as a reactive handle for conjugation to a nucleophilic functional group, typically an amine or a thiol, on either the POI ligand or the E3 ligase ligand. This allows for the covalent attachment of the linker to one of the binding moieties of the PROTAC.
-
Oxazolidin-2-one Moiety: The oxazolidin-2-one ring is a stable heterocyclic structure that can also be functionalized. In the context of this compound, the nitrogen atom of the oxazolidinone can be deprotonated to act as a nucleophile, enabling reaction with an electrophilic center on the other binding moiety. This dual reactivity of the bromo group and the oxazolidinone nitrogen allows for a stepwise and controlled synthesis of the final PROTAC molecule.
Quantitative Data on PEG-Linked PROTACs
| Target Protein | E3 Ligase Ligand | Linker | DC50 | Dmax | Cell Line |
| BRD4 | Pomalidomide | 4-PEG | <0.5 µM | >90% | H661 |
| BRD4 | Pomalidomide | 1-PEG | >5 µM | N/A | H661 |
| BRD4 | VHL Ligand | 3-PEG | ~10 nM | >95% | HeLa |
| BRD4 | VHL Ligand | 5-PEG | ~50 nM | >90% | HeLa |
| HMGCR | VHL Ligand | Not Specified | 120 nM | 76% | Insig-silenced HepG2 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC, cell line, and experimental conditions. The data presented here is for illustrative purposes to demonstrate the impact of the linker on PROTAC performance.
Experimental Protocols
The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a multi-step process. Below are detailed, representative protocols for the synthesis and evaluation of a PROTAC.
General Protocol for PROTAC Synthesis via Nucleophilic Substitution and Amide Coupling
This protocol describes a general strategy for synthesizing a PROTAC where this compound is first reacted with a POI ligand containing a nucleophile (e.g., a phenol (B47542) or amine), followed by coupling with an E3 ligase ligand that has a carboxylic acid functionality.
Step 1: Alkylation of the POI Ligand with this compound
-
Dissolution: Dissolve the POI ligand (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Linker: To this solution, add this compound (1.2 equivalents).
-
Reaction: Stir the reaction mixture at 60-80 °C for 12-24 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the POI-linker conjugate.
Step 2: Coupling of the POI-Linker Conjugate with the E3 Ligase Ligand
-
Activation: Dissolve the E3 ligase ligand containing a carboxylic acid (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add the POI-linker conjugate (1 equivalent) to the activated E3 ligase ligand solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
Protocol for In-Cell Target Protein Degradation Assay (Western Blotting)
This assay is a standard method to quantify the extent of target protein degradation induced by a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative level of the target protein.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development
Caption: A typical workflow for the discovery and development of a PROTAC.
Conclusion
This compound represents a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its PEG backbone can confer favorable physicochemical properties, while its dual reactive handles allow for flexible and efficient synthetic strategies. While further research is needed to fully elucidate its potential in specific biological contexts, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore its application in the development of novel protein degraders. The continued exploration of new linker chemistries, such as that offered by this compound, will undoubtedly be a key driver of innovation in the exciting field of targeted protein degradation.
References
The Discovery and Development of Oxazolidinone-Based Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazolidinone core, a cornerstone of modern antibiotics, is finding new life as a versatile component in the sophisticated architecture of targeted therapeutics. This technical guide provides an in-depth exploration of the discovery and development of oxazolidinone-based linkers, with a focus on their application in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). We will delve into the synthesis, stability, and functional role of these linkers, offering detailed experimental protocols and quantitative data to inform the design of next-generation targeted therapies.
Introduction to Oxazolidinone-Based Linkers
Oxazolidinones are a class of synthetic compounds renowned for their antibacterial properties, most notably exemplified by the FDA-approved drug linezolid.[1] Their mechanism of action involves the inhibition of bacterial protein synthesis, a testament to their ability to interact with crucial biological machinery.[1] This inherent bioactivity, combined with a synthetically tractable scaffold, makes the oxazolidinone moiety an attractive building block for the development of linkers in targeted drug delivery systems.
In the context of ADCs and PROTACs, the linker is a critical component that connects a targeting moiety (an antibody or a small molecule ligand) to a payload (a cytotoxic drug or an E3 ligase recruiter). The linker's properties, such as its length, flexibility, and stability, profoundly influence the overall efficacy, safety, and pharmacokinetic profile of the conjugate.[2] Oxazolidinone-based linkers offer a unique combination of features, including potential for controlled cleavage and the ability to modulate the physicochemical properties of the final conjugate.
Synthesis of Oxazolidinone-Based Linkers
The synthesis of oxazolidinone-based linkers typically involves the construction of the core oxazolidinone ring followed by functionalization to introduce points of attachment for the targeting and payload moieties. Both solid-phase and solution-phase synthetic strategies have been employed.
General Synthetic Approach
A common method for the synthesis of the oxazolidinone core is the [3+2] coupling reaction of isocyanates and epoxides, which can be catalyzed by bifunctional phase-transfer catalysts.[3][4] This approach allows for the modular construction of the oxazolidinone ring with various substituents.
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional Oxazolidinone Linker Precursor
This protocol describes a typical procedure for the synthesis of a 2-oxazolidinone (B127357) from an epoxide and an isocyanate, which can serve as a precursor for a bifunctional linker.[4]
-
Materials:
-
Epoxide (1.0 eq)
-
Isocyanate (1.05 eq)
-
Bifunctional Phase-Transfer Catalyst (e.g., Bif-PTC-1) (2.5 mol%)
-
Chlorobenzene (B131634) (PhCl)
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
In a round-bottom flask, dissolve the epoxide (0.20 mmol) and the bifunctional phase-transfer catalyst (2.7 mg, 2.5 mol%) in chlorobenzene (2.0 mL) under an inert atmosphere.
-
Add the isocyanate (0.21 mmol) to the reaction mixture.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel using a gradient of petroleum ether and ethyl acetate (e.g., 2:1 to 1:3) to yield the desired 2-oxazolidinone.
-
Protocol 2: Solid-Phase Synthesis of Peptide Aldehydes using an Oxazolidine (B1195125) Linker
This protocol outlines the use of an oxazolidine linker for the solid-phase synthesis of peptide aldehydes, which can be a component of a larger conjugate.[5]
-
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Protected amino acid aldehydes
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
DIPEA
-
Piperidine in DMF (20%)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
-
Procedure:
-
Swell the 2-CTC resin in dichloromethane (B109758) (DCM).
-
Immobilize diethanolamine on the resin.
-
Couple the protected amino acid aldehyde to the diethanolamine-functionalized resin to form the oxazolidine linker.
-
Perform standard Fmoc-based solid-phase peptide synthesis to elongate the peptide chain.
-
After completion of the synthesis, wash the resin thoroughly with DCM.
-
Cleave the peptide aldehyde from the resin using the cleavage cocktail.
-
Precipitate the cleaved peptide aldehyde in cold diethyl ether and purify by HPLC.
-
Physicochemical Properties and Stability of Oxazolidinone-Based Linkers
The stability of the linker is a critical parameter for the success of an ADC or PROTAC. The linker must be stable enough to prevent premature release of the payload in circulation, yet susceptible to cleavage at the target site to ensure efficacy.[6][7] Oxazolidinone-based linkers can be designed as either cleavable or non-cleavable linkers.
Cleavable Oxazolidinone Linkers
Cleavable linkers are designed to be sensitive to the specific microenvironment of the target cell, such as low pH in endosomes or the presence of specific enzymes.[6] The oxazolidinone ring itself can be susceptible to hydrolysis under acidic conditions, providing a potential mechanism for payload release.
Non-Cleavable Oxazolidinone Linkers
Non-cleavable linkers rely on the degradation of the antibody component of the ADC within the lysosome to release the payload.[7] In this case, the oxazolidinone linker remains attached to the payload, and its physicochemical properties can influence the activity and cellular permeability of the released drug-linker metabolite.
Quantitative Data on Linker Stability
While specific quantitative data for the plasma stability of oxazolidinone-based linkers is not extensively available in the public domain, general methods for assessing ADC stability can be applied.
| Parameter | Method | Description | Reference |
| Plasma Stability | LC-MS | The ADC is incubated in plasma, and the amount of intact ADC and released payload is quantified over time using liquid chromatography-mass spectrometry. | [8][9][10] |
| Drug-to-Antibody Ratio (DAR) | LC-MS or HIC | The average number of drug-linker molecules conjugated to an antibody is determined. A decrease in DAR over time in plasma indicates linker instability. | [7] |
Table 1: Methods for Assessing ADC Linker Stability.
Application of Oxazolidinone-Based Linkers in Targeted Therapeutics
The unique properties of oxazolidinone-based linkers make them promising candidates for use in both ADCs and PROTACs.
Oxazolidinone-Based Linkers in Antibody-Drug Conjugates (ADCs)
In ADCs, an oxazolidinone linker can be used to connect a potent cytotoxic agent to a tumor-targeting monoclonal antibody. The design of the linker can influence the drug-to-antibody ratio (DAR), solubility, and stability of the ADC.
Oxazolidinone-Based Linkers in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2][11] The linker in a PROTAC plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. Oxazolidinone-based linkers can provide the necessary length and rigidity to facilitate this interaction.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed in this guide, we provide diagrams generated using the DOT language.
References
- 1. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 3. Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Protacs to Target Cancer-promoting Proteins for Ubiquitination and Degradation [authors.library.caltech.edu]
Methodological & Application
Application Notes and Protocols for Br-PEG2-oxazolidin-2-one in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[2]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve cell permeability, and provide optimal spatial orientation of the two ligands.[2][3] Br-PEG2-oxazolidin-2-one is a bifunctional PEG-based linker that offers two distinct reactive sites for the sequential attachment of the POI ligand and the E3 ligase ligand, enabling a modular and flexible approach to PROTAC synthesis. This application note provides a detailed guide to the utilization of this compound in the synthesis of PROTACs, with a focus on a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[1]
Chemical Properties of the Linker
This compound possesses two key reactive functionalities:
-
Bromo (Br) group: This alkyl bromide serves as an electrophile, susceptible to nucleophilic substitution by functional groups such as amines (-NH2) or phenols (-OH) present on the E3 ligase ligand or the POI ligand. This reaction typically proceeds under basic conditions.
-
Oxazolidin-2-one ring: This five-membered heterocyclic ring can undergo nucleophilic acyl substitution, leading to ring-opening. This reaction can be initiated by nucleophiles like primary or secondary amines, effectively coupling the second ligand and elongating the linker.
The differential reactivity of these two groups allows for a stepwise and controlled assembly of the PROTAC molecule.
Experimental Protocols
This section outlines a representative protocol for the synthesis of a BRD4-targeting PROTAC using this compound. The synthesis involves the sequential coupling of a BRD4 inhibitor (the "warhead") and an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for recruiting Cereblon [CRBN]).
Materials:
-
This compound
-
BRD4 inhibitor with a nucleophilic handle (e.g., JQ1-amine)
-
E3 ligase ligand with a nucleophilic handle (e.g., Pomalidomide-amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a two-step synthesis where the E3 ligase ligand is first attached to the bromo end of the linker, followed by the attachment of the POI ligand via the opening of the oxazolidinone ring.
Step 1: Coupling of E3 Ligase Ligand to the Linker
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 ligase ligand-linker intermediate.
Step 2: Coupling of POI Ligand and Ring Opening
-
Reaction Setup: In a sealed tube, dissolve the E3 ligase ligand-linker intermediate (1.0 eq) and the amine-containing POI ligand (e.g., JQ1-amine) (1.2 eq) in a suitable solvent such as DMF or DMSO.
-
Reaction: Heat the reaction mixture at 80-120 °C for 12-48 hours. The progress of the reaction should be monitored by LC-MS to confirm the consumption of the starting material and the formation of the final PROTAC product.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired compound with high purity.
Data Presentation
The efficacy of newly synthesized PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for previously reported BRD4-targeting PROTACs.
| PROTAC Compound | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| ARV-825 | CRBN | <1 | >90 | RS4;11 | [1] |
| dBET1 | CRBN | 4 | ~98 | MV4;11 | [1] |
| MZ1 | VHL | 26 | >95 | HeLa | [1] |
| AT1 | CRBN | 1.8 | >95 | MM.1S | [1] |
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a PROTAC using this compound.
Caption: A schematic overview of the two-step PROTAC synthesis.
BRD4 Signaling Pathway
BRD4 is a key epigenetic reader that plays a crucial role in the transcription of oncogenes such as c-MYC. By inducing the degradation of BRD4, PROTACs can effectively downregulate these critical cancer-driving pathways.
Caption: Mechanism of BRD4 degradation and its impact on cancer signaling.
Conclusion
This compound is a versatile bifunctional linker for the modular synthesis of PROTACs. Its distinct reactive handles allow for a controlled, stepwise assembly of the final heterobifunctional molecule. The provided protocol for a BRD4-targeting PROTAC serves as a general guideline that can be adapted for the synthesis of PROTACs targeting other proteins of interest. Careful optimization of reaction conditions and purification methods is essential to obtain high-purity PROTACs for biological evaluation.
References
Application Note & Protocol: Conjugation of Br-PEG2-oxazolidin-2-one to Amine-Containing Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental procedure for the conjugation of Br-PEG2-oxazolidin-2-one, a heterobifunctional linker, to amine-containing molecules, such as proteins, peptides, or small molecule drugs. The protocol leverages the reactivity of the terminal bromine atom, which serves as a good leaving group in nucleophilic substitution reactions with primary amines. This process, a form of PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of the target molecule.[1][2] The inclusion of the oxazolidinone moiety offers a rigid, polar core structure. This guide outlines the necessary materials, step-by-step instructions for a model conjugation reaction, and methods for purification and characterization of the resulting conjugate.
Principle of the Reaction
The conjugation chemistry is based on the alkylation of a primary amine by the bromo-functionalized PEG linker. The lone pair of electrons on the amine nitrogen attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable secondary amine linkage. This reaction is typically performed under basic conditions to ensure the amine is deprotonated and thus more nucleophilic.
Experimental Protocol
Materials
-
This compound
-
Target molecule with primary amine(s) (e.g., Bovine Serum Albumin - BSA)
-
Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis supplies (e.g., 10 kDa MWCO cassette for BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Analytical instruments: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (optional)
Procedure
-
Reagent Preparation:
-
Dissolve the amine-containing target molecule (e.g., BSA) in the Conjugation Buffer to a final concentration of 10 mg/mL.
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 100 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The reaction can also be performed at 4°C for a longer duration to minimize potential degradation of sensitive target molecules.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 1 hour at room temperature. The primary amines in the Tris buffer will react with any remaining unreacted this compound.
-
-
Purification of the Conjugate:
-
Remove the excess unreacted PEG linker and quenching agent by either size-exclusion chromatography or dialysis.
-
For SEC: Equilibrate the column with PBS, pH 7.4. Load the quenched reaction mixture and collect fractions corresponding to the high molecular weight conjugate, monitoring the absorbance at 280 nm.
-
For Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS, pH 7.4, at 4°C with at least three buffer changes over 24-48 hours.
-
-
Characterization and Storage:
-
Determine the protein concentration of the purified conjugate using a UV-Vis spectrophotometer at 280 nm.
-
Assess the degree of PEGylation (the average number of PEG linkers per target molecule) using techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Data Presentation
Table 1: Reaction Conditions and Expected Outcomes for BSA Conjugation
| Molar Ratio (PEG:Protein) | Reaction Time (hours) | Temperature (°C) | Expected Degree of PEGylation | Expected Yield (%) |
| 5:1 | 4 | 25 | 1-2 | >90 |
| 10:1 | 8 | 25 | 3-5 | >85 |
| 20:1 | 12 | 25 | 6-8 | >80 |
| 50:1 | 24 | 25 | 10-15 | >75 |
Note: The degree of PEGylation and yield are dependent on the specific target molecule and may require optimization.
Visualizations
Caption: Conjugation of this compound to a primary amine.
Caption: Step-by-step experimental workflow for conjugation.
References
Br-PEG2-oxazolidin-2-one in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-PEG2-oxazolidin-2-one is a bifunctional molecule increasingly recognized for its utility as a PEGylated linker in the development of targeted cancer therapeutics. Its structure combines a bromo group, a short polyethylene (B3416737) glycol (PEG) chain, and an oxazolidinone moiety, offering a versatile platform for conjugating different molecules. This document provides an overview of its primary application in cancer research, focusing on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and includes a generalized protocol for its incorporation.
Core Application: A Linker for PROTACs
The principal application of this compound in oncology is as a flexible linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest, such as those driving cancer progression.[1]
A typical PROTAC consists of three components:
-
A ligand for a target protein (or "warhead"): This part of the molecule binds to the cancer-associated protein that needs to be degraded.
-
A ligand for an E3 ubiquitin ligase: This moiety recruits an E3 ligase, an enzyme that marks the target protein for degradation.
-
A chemical linker: This component connects the target protein ligand and the E3 ligase ligand.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. PEG linkers, such as the one derived from this compound, are favored for their ability to improve the physicochemical properties of the resulting PROTAC.
The this compound molecule provides a reactive handle (the bromo group) for conjugation to one of the ligands, while the oxazolidinone can be opened or modified to connect to the other ligand, creating a flexible and hydrophilic PEGylated linker.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆BrNO₄ | [1] |
| Molecular Weight | 282.13 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Experimental Protocols
The following is a generalized protocol for the synthesis of a PROTAC using this compound as a linker. This protocol is illustrative and will require optimization based on the specific ligands being used.
Protocol: Synthesis of a PROTAC using this compound
Objective: To conjugate a target protein ligand (containing a nucleophilic group, e.g., a phenol (B47542) or amine) and an E3 ligase ligand (containing a suitable functional group for reaction with the modified oxazolidinone) using this compound.
Materials:
-
This compound
-
Target Protein Ligand (with a nucleophilic group)
-
E3 Ligase Ligand (with a compatible reactive group)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Procedure:
Step 1: Alkylation of the Target Protein Ligand
-
Dissolve the target protein ligand and a slight excess of this compound in anhydrous DMF or DMSO under an inert atmosphere.
-
Add a suitable base (e.g., K₂CO₃ for phenols or DIPEA for amines) to the reaction mixture. The choice of base and solvent will depend on the nature of the nucleophile on the target ligand.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate (Ligand-PEG2-oxazolidin-2-one) by column chromatography or preparative HPLC.
Step 2: Oxazolidinone Ring Opening and Coupling to the E3 Ligase Ligand
-
The purified Ligand-PEG2-oxazolidin-2-one intermediate can be further modified. For instance, the oxazolidinone ring can be hydrolyzed under basic or acidic conditions to reveal an amino alcohol, which can then be coupled to the E3 ligase ligand.
-
Alternatively, the oxazolidinone itself can be reacted under specific conditions.
-
Dissolve the Ligand-PEG2-oxazolidin-2-one intermediate and the E3 ligase ligand in a suitable solvent.
-
Add the necessary reagents for the coupling reaction. The specific conditions will depend on the functional groups on both molecules. For example, if the E3 ligase ligand has a carboxylic acid, a peptide coupling reagent (e.g., HATU, HOBt) can be used after ring-opening of the oxazolidinone to form an amide bond.
-
Stir the reaction at the appropriate temperature and monitor its progress by LC-MS.
-
Upon completion, work up the reaction mixture as described in Step 1.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the general workflow for PROTAC synthesis and the mechanism of action of the resulting molecule.
Caption: General workflow for synthesizing a PROTAC using this compound.
Caption: Mechanism of action of a PROTAC leading to targeted protein degradation.
Conclusion and Future Perspectives
This compound serves as a valuable building block for the synthesis of PROTACs, a promising class of therapeutics for cancer treatment. The PEGylated linker it provides can enhance the drug-like properties of the final molecule. While the specific protocols will always need to be tailored to the individual ligands, the general principles outlined here provide a solid foundation for researchers entering this exciting field. Future research will likely focus on exploring linkers of varying lengths and compositions to further optimize PROTAC efficacy and on applying this technology to a wider range of cancer-relevant targets.
References
Application Notes and Protocols for Solid-Phase Synthesis Utilizing a Br-PEG2-Oxazolidin-2-one Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the use of a bromo-functionalized polyethylene (B3416737) glycol (PEG) oxazolidinone linker, specifically Br-PEG2-oxazolidin-2-one, in solid-phase synthesis. This methodology is particularly relevant for the generation of diverse small molecule libraries, especially those incorporating the medicinally important oxazolidinone scaffold.
Introduction
Solid-phase synthesis is a powerful technique that simplifies the synthesis of complex molecules by anchoring the starting material to an insoluble polymer support. This approach facilitates the purification process, as excess reagents and byproducts are easily removed by washing the solid support. The choice of linker, which connects the molecule to the solid support, is crucial for the success of the synthesis, dictating the conditions for cleavage and the overall stability of the anchored compound.
The this compound linker offers several advantages:
-
Polyethylene Glycol (PEG) Spacer: The PEG component is a flexible, hydrophilic spacer that can improve the solubility of the resin-bound compound and enhance reaction kinetics by increasing the distance from the solid support.[1][2] PEG linkers are known for their biocompatibility, low immunogenicity, and ability to improve the pharmacokinetic properties of the final product.[1]
-
Oxazolidinone Scaffold: Oxazolidinones are a significant class of heterocyclic compounds with a wide range of biological activities, most notably as antibacterial agents.[3][4][5] Incorporating this scaffold into a linker allows for the synthesis of libraries of oxazolidinone derivatives.
-
Bromo Functionality: The bromo group serves as a versatile functional handle for attaching the initial substrate to the linker through nucleophilic substitution.
This protocol will detail the steps for utilizing the this compound linker on a solid support for the synthesis of a small molecule library.
Experimental Workflow
The following diagram illustrates the general workflow for solid-phase synthesis using the this compound linker.
Caption: General workflow for solid-phase synthesis.
Detailed Experimental Protocol
This protocol outlines a general procedure for the solid-phase synthesis of a small molecule library using a this compound linker attached to a Merrifield resin.
Materials:
-
Merrifield Resin (100-200 mesh, 1% DVB)
-
This compound
-
Sodium Iodide (NaI)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Starting Substrate (e.g., a primary amine or thiol)
-
Reagents for on-resin synthesis (e.g., acylating agents, sulfonylating agents)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Solid-phase synthesis vessel
-
Shaker
1. Resin Swelling:
-
Place the Merrifield resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase synthesis vessel.
-
Add DMF (10 mL) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
2. Linker Immobilization:
-
Dissolve this compound (3.0 eq) and NaI (1.0 eq) in DMF (10 mL).
-
Add the solution to the swollen resin.
-
Add DIPEA (5.0 eq) to the resin slurry.
-
Agitate the mixture at 50°C for 24 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL).
-
Dry the resin under vacuum.
3. Substrate Loading:
-
Swell the linker-functionalized resin in DMF (10 mL) for 30 minutes.
-
Dissolve the starting substrate (e.g., a primary amine, 5.0 eq) in DMF (10 mL).
-
Add the substrate solution to the resin.
-
Add DIPEA (5.0 eq) to the reaction mixture.
-
Agitate the mixture at room temperature for 16 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
4. On-Resin Synthesis:
This step will vary depending on the desired final product. The following is an example of an acylation reaction.
-
Swell the substrate-loaded resin in DCM (10 mL) for 30 minutes.
-
Dissolve the acylating agent (e.g., an acid chloride or anhydride, 5.0 eq) and DIPEA (5.0 eq) in DCM (10 mL).
-
Add the solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
5. Cleavage from Resin:
-
Wash the final product-bound resin with DCM (3 x 10 mL).
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, 10 mL).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen.
6. Product Purification and Analysis:
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product and decant the ether.
-
Repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
Logical Relationship of Synthesis Components
The following diagram illustrates the connectivity of the core components in this solid-phase synthesis approach.
Caption: Connectivity of synthesis components.
Data Presentation
The efficiency of each step in the solid-phase synthesis can be quantified. The following table provides a template for recording and comparing key data points.
| Step | Parameter | Method of Determination | Typical Result |
| Linker Immobilization | Linker Loading (mmol/g) | Elemental Analysis (for N) or Cleavage and UV/Vis quantification | 0.5 - 0.8 |
| Substrate Loading | Loading Efficiency (%) | Kaiser Test (for primary amines) or Cleavage and LC-MS analysis | > 90% |
| On-Resin Reaction | Reaction Completion (%) | TNBSA Test or Cleavage and LC-MS analysis | > 95% |
| Final Product | Crude Purity (%) | RP-HPLC | 70 - 90% |
| Final Product | Overall Yield (%) | Mass of purified product vs. initial resin loading | 30 - 60% |
Conclusion
The use of a this compound linker in solid-phase synthesis provides a versatile and efficient method for the generation of small molecule libraries, particularly those based on the oxazolidinone scaffold. The PEG spacer enhances reaction conditions and can impart favorable biological properties to the final compounds. The detailed protocol and workflow diagrams provided herein serve as a comprehensive guide for researchers and drug development professionals to implement this methodology in their laboratories. Careful monitoring of reaction parameters, as outlined in the data presentation table, will ensure the successful synthesis of diverse and novel chemical entities.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Br-PEG2-oxazolidin-2-one Conjugates
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the analytical methods and detailed protocols for the characterization of Br-PEG2-oxazolidin-2-one conjugates. Given the structural complexity of these molecules, which combine a biological macromolecule with a synthetic linker-payload moiety, a multi-faceted analytical approach is essential to ensure their quality, safety, and efficacy.[1] The methodologies described are analogous to those used for other complex bioconjugates like antibody-drug conjugates (ADCs) and PEGylated proteins.[2][3]
Part 1: Application Notes
A suite of orthogonal analytical techniques is required to fully characterize this compound conjugates, assessing critical quality attributes (CQAs) such as purity, identity, quantity, and stability.[1]
Mass Spectrometry (MS) for Identity and Structural Confirmation
Mass spectrometry is a cornerstone technique for the characterization of bioconjugates, providing precise molecular weight information that confirms successful conjugation and helps determine the distribution of conjugated species.[4][5]
-
Intact Mass Analysis: Analysis of the intact conjugate under denaturing (LC-MS) or native conditions (native MS) reveals the molecular weight of the different species present.[6][7] This allows for the direct observation of the unconjugated biomolecule and the biomolecule conjugated with one or more this compound moieties. This distribution is often referred to as the Drug-to-Antibody Ratio (DAR) in the context of ADCs and is a critical parameter affecting efficacy and safety.[5][8]
-
Subunit and Fragment Analysis: For large protein conjugates like monoclonal antibodies (mAbs), the protein can be fragmented into smaller subunits (e.g., light chain and heavy chain) by reducing disulfide bonds. Analyzing these subunits simplifies the mass spectra and helps locate the conjugation sites.[5]
-
Peptide Mapping: To pinpoint the exact amino acid residues where the this compound is attached, the conjugate is digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then analyzed by LC-MS/MS.[9] Peptides carrying the modification will have a characteristic mass shift, and MS/MS fragmentation can identify the specific residue.
Chromatographic Methods for Purity, Aggregation, and Heterogeneity
Liquid chromatography is indispensable for separating the conjugate from impurities and resolving different conjugated forms.[10][11]
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for analyzing the heterogeneity of bioconjugates based on hydrophobicity.[12][13] The this compound moiety is typically more hydrophobic than the parent biomolecule. Each additional conjugate increases the overall hydrophobicity, allowing HIC to separate species with different numbers of attached moieties (e.g., DAR 0, 1, 2, etc.).[14][15] This provides a detailed profile of the drug load distribution, which is a critical quality attribute.[16] HIC analysis is performed under non-denaturing conditions, which is advantageous for maintaining the protein's native structure.[12][13]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size).[17][18] Its primary application is to quantify high-molecular-weight species (aggregates) and low-molecular-weight species (fragments), which are critical for ensuring the safety and stability of biotherapeutics.[19][20] Aggregation can impact the efficacy and immunogenicity of the product.[19]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions (using organic solvents and acids). It is a high-resolution technique used to assess purity and can also be used to determine the average number of conjugated moieties, particularly when analyzing protein subunits.[8][9] It is readily coupled with mass spectrometry for identity confirmation.[21]
Spectroscopic Methods for Quantification
-
UV-Vis Spectroscopy: This is a simple and rapid method for determining the average number of conjugated this compound moieties per biomolecule.[22][23] The method relies on the Beer-Lambert law and requires that the biomolecule and the attached moiety have distinct absorbance maxima at different wavelengths (e.g., protein at 280 nm and the conjugate at another wavelength).[][25] By measuring the absorbance of the conjugate solution at two wavelengths and using the known extinction coefficients of the biomolecule and the small molecule, their respective concentrations and their ratio can be calculated.[22][]
Electrophoretic Methods for Purity and Heterogeneity
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that resolves molecules based on their charge-to-size ratio.[26][27] Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) is used under reducing and non-reducing conditions to assess purity and fragmentation with high precision.[27] Imaged Capillary Isoelectric Focusing (iCIEF) is used to analyze charge heterogeneity, which can be altered by the conjugation process.[26][28] CE can also be coupled to mass spectrometry for in-depth characterization of different conjugate variants.[29][30]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides high-resolution structural information at the atomic level. While challenging for very large protein conjugates, it is invaluable for confirming the structure of the this compound linker itself and for studying its interaction with the biomolecule in smaller conjugates or fragments.[31][32] Ligand-observed NMR methods can be used to confirm the binding and conformation of the conjugated moiety.[31][33]
Part 2: Data Presentation
Quantitative data from these analytical methods should be summarized for clear interpretation and comparison.
Table 1: Summary of Analytical Methods and Information Obtained
| Analytical Method | Key Application(s) | Quantitative Information Provided |
| UV-Vis Spectroscopy | Average conjugate load determination | Average number of moieties per biomolecule.[22] |
| Hydrophobic Interaction Chromatography (HIC) | Conjugate load distribution, purity | Relative percentage of each conjugate species (e.g., DAR 0, 1, 2, etc.), percentage of unconjugated biomolecule.[12] |
| Size Exclusion Chromatography (SEC) | Aggregation and fragmentation analysis | Percentage of monomer, aggregates, and fragments.[18][19] |
| Reversed-Phase HPLC (RP-HPLC) | Purity analysis, quantification | Purity of the conjugate, quantification of impurities.[8][9] |
| Mass Spectrometry (MS) | Identity confirmation, conjugate load distribution, site of conjugation | Molecular weight of all species, average conjugate load, precise location of modifications.[4] |
| Capillary Electrophoresis (CE-SDS) | Purity and integrity analysis | Percentage of intact conjugate, fragments, and impurities.[26][27] |
Table 2: Example Data from HIC-HPLC Analysis of a Conjugate
| Peak | Retention Time (min) | Species | Area (%) |
| 1 | 8.5 | Unconjugated Biomolecule | 10.2 |
| 2 | 10.2 | 1 Moiety Attached | 35.5 |
| 3 | 11.8 | 2 Moieties Attached | 45.1 |
| 4 | 13.1 | 3 Moieties Attached | 8.9 |
| 5 | 14.0 | 4 Moieties Attached | 0.3 |
| Total | Average Load (Calculated) | 1.67 |
Part 3: Experimental Protocols
Protocol 1: Determination of Average Conjugate Load by UV-Vis Spectroscopy
Objective: To determine the average number of this compound moieties conjugated per biomolecule.
Principle: This method uses the absorbance measurements of the conjugate at two wavelengths—one where the biomolecule predominantly absorbs (typically 280 nm) and one where the attached moiety has a unique absorbance maximum (e.g., λ_max).[23][]
Materials:
-
This compound conjugate sample
-
Formulation buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficient (ε) of the unconjugated biomolecule at 280 nm and λ_max.
-
Accurately determine the molar extinction coefficient of the this compound moiety at 280 nm and λ_max.
-
-
Sample Preparation: Dilute the conjugate sample with formulation buffer to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Measurement:
-
Blank the spectrophotometer using the formulation buffer.
-
Measure the absorbance of the diluted conjugate sample at 280 nm (A_280) and λ_max (A_λmax).
-
-
Calculation:
-
Use the following system of equations (derived from the Beer-Lambert law) to solve for the concentration of the biomolecule (C_Bio) and the conjugated moiety (C_Moiety):
-
A_280 = (ε_Bio_at_280 * C_Bio) + (ε_Moiety_at_280 * C_Moiety)
-
A_λmax = (ε_Bio_at_λmax * C_Bio) + (ε_Moiety_at_λmax * C_Moiety)
-
-
Calculate the average conjugate load: Average Load = C_Moiety / C_Bio
-
Protocol 2: Analysis of Conjugate Distribution by HIC-HPLC
Objective: To separate and quantify the different conjugate species based on their hydrophobicity.
Principle: The conjugate mixture is loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions. A decreasing salt gradient is then used to elute the species, with more hydrophobic (more conjugated) species eluting later.[12][14]
Materials:
-
HPLC system with UV detector
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
-
Conjugate sample (~1 mg/mL)
Procedure:
-
System Setup: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min. Monitor the absorbance at 280 nm.
-
Sample Injection: Inject 10-20 µL of the conjugate sample.
-
Chromatography: Run a linear gradient to elute the bound species.
-
0-2 min: 100% A (isocratic)
-
2-22 min: Gradient from 100% A to 100% B
-
22-25 min: 100% B (isocratic)
-
25-30 min: Re-equilibrate to 100% A
-
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram.
-
The first major peak corresponds to the unconjugated biomolecule, with subsequent peaks representing species with an increasing number of conjugated moieties.
-
Calculate the relative percentage of each species by dividing its peak area by the total peak area.
-
Calculate the average conjugate load: Average Load = Σ (Peak Area % * Number of Moieties) / 100
-
Protocol 3: Aggregation Analysis by SEC-HPLC
Objective: To quantify the amount of monomer, aggregates, and fragments in the conjugate sample.
Principle: SEC separates molecules by size. Larger molecules (aggregates) travel a shorter path through the column's porous beads and elute first, followed by the monomer, and then smaller fragments.[19][34]
Materials:
-
HPLC system with UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Conjugate sample (~1-2 mg/mL)
Procedure:
-
System Setup: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved. Monitor at 280 nm.
-
Sample Injection: Inject 20 µL of the conjugate sample.
-
Chromatography: Run the mobile phase isocratically for approximately 30 minutes.
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting earliest), monomer (main peak), and fragments (eluting latest).
-
Integrate the peak areas.
-
Calculate the percentage of each species: % Species = (Area_Species / Total_Area) * 100.
-
Part 4: Mandatory Visualization
References
- 1. adcreview.com [adcreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellmosaic.com [cellmosaic.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pharmiweb.com [pharmiweb.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 18. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. researchgate.net [researchgate.net]
- 22. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 23. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 26. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 28. Charge Heterogeneity Analysis of Antibody Drug Conjugates: Capillary Zone Electrophoresis - Sharing Science Solutions [ondemand.casss.org]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. Characterization of Intact Antibody Drug Conjugate Variants Using Microfluidic Capillary Electrophoresis-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. NMR Studies of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 33. di.univr.it [di.univr.it]
- 34. goldbio.com [goldbio.com]
Application Notes and Protocols for PROTACs Utilizing PEG-Based Linkers
Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific case studies of successful PROTACs explicitly utilizing the "Br-PEG2-oxazolidin-2-one" linker. Therefore, these application notes and protocols are based on a representative and well-characterized PROTAC, MZ1 , which employs a short polyethylene (B3416737) glycol (PEG)-based linker. The principles, experimental designs, and protocols described herein are broadly applicable to the development and characterization of PROTACs with similar linker structures.
Introduction to PEG-Based PROTACs: The Case of MZ1
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical composition can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.
PEG-based linkers are commonly used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their synthetic tractability, allowing for systematic variation of linker length.
MZ1 is a pioneering PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, for degradation. It is composed of a JQ1 derivative (a pan-BET inhibitor) as the warhead, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and an 8-atom PEG-based linker. MZ1 has been instrumental in demonstrating the principles of PROTAC-mediated protein degradation and serves as an excellent model for studying their mechanism of action.
Mechanism of Action of MZ1
The signaling pathway for MZ1-induced degradation of BRD4 is initiated by the formation of a ternary complex.
Quantitative Data for MZ1
The following tables summarize the key quantitative data for the PROTAC MZ1 from published studies.
Table 1: In Vitro Degradation Activity of MZ1
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (h) |
| HeLa | BRD4 | ~10 | >90 | 24 |
| 22Rv1 | BRD4 | ~5 | >95 | 18 |
| VCaP | BRD4 | ~20 | >90 | 24 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Binding Affinities of MZ1 Components
| Molecule | Binding Partner | Assay | Affinity (Kd, nM) |
| JQ1 (warhead) | BRD4(BD1) | BROMOscan | 50 |
| VHL ligand | VHL-ElonginB-ElonginC | ITC | 180 |
| MZ1 | BRD4(BD2) | ITC | 29 |
| MZ1 | VHL-ElonginB-ElonginC | ITC | 69 |
ITC: Isothermal Titration Calorimetry.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: HeLa (human cervical cancer), 22Rv1 (human prostate carcinoma), VCaP (human prostate cancer).
-
Culture Medium: DMEM (for HeLa) or RPMI-1640 (for 22Rv1 and VCaP) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: Prepare a 10 mM stock solution of MZ1 in DMSO. For experiments, dilute the stock solution in a culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of target protein degradation.
-
Reagents:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of MZ1 or DMSO control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-BRD4, 1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the BRD4-MZ1-VHL ternary complex.
-
Reagents:
-
Non-denaturing lysis buffer (e.g., Triton X-100 based)
-
Antibody for immunoprecipitation (e.g., anti-VHL)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
-
Procedure:
-
Treat cells with MZ1 or DMSO for a short duration (e.g., 2-4 hours).
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-VHL antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting using an anti-BRD4 antibody to detect the co-immunoprecipitated BRD4.
-
Cell Viability Assay
This assay determines the effect of BRD4 degradation on cell proliferation.
-
Reagents:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with a serial dilution of MZ1 for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
While a specific case study for a PROTAC utilizing the "this compound" linker is not available in the public domain, the principles and protocols outlined here using MZ1 as a representative example provide a robust framework for the characterization of novel PEG-based PROTACs. The successful development of any PROTAC requires careful optimization of the warhead, E3 ligase ligand, and the connecting linker. The experimental workflows described above are fundamental to assessing the key performance parameters of a PROTAC, including its ability to induce target degradation, form a ternary complex, and exert a biological effect on cancer cells.
Troubleshooting & Optimization
Technical Support Center: Br-PEG2-oxazolidin-2-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Br-PEG2-oxazolidin-2-one derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a chemical compound that incorporates a bromo group, a short polyethylene (B3416737) glycol (PEG) linker (containing two ethylene (B1197577) glycol units), and an oxazolidinone ring. The PEG component is hydrophilic and is generally included to improve the aqueous solubility of molecules.[1][2] However, the oxazolidinone core itself is often poorly water-soluble.[3] Therefore, the overall solubility of this compound derivatives can be variable and depends on the properties of the entire molecule. While specific quantitative solubility data for this compound is not widely available in public literature, it is reasonable to anticipate moderate aqueous solubility that may require optimization for specific applications.
Q2: In which solvents should I initially attempt to dissolve my this compound derivative?
A2: For initial solubility screening, it is recommended to start with a range of solvents covering different polarities. Based on the structure, the following solvents are suggested:
-
Polar Protic Solvents: Deionized water, ethanol, methanol. The PEG chain should confer some solubility in these solvents.[4]
-
Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), acetone. These are common organic solvents for dissolving a wide range of organic molecules.[5][6]
-
Less Polar Solvents: Dichloromethane (DCM), ethyl acetate. Solubility is expected to be lower in these solvents but may be useful for certain applications.
It is crucial to start with small quantities of the compound and solvent to determine the approximate solubility before proceeding with larger-scale experiments.
Q3: How does pH affect the solubility of this compound derivatives?
A3: The oxazolidinone ring system does not have strongly acidic or basic centers. Therefore, pH is expected to have a minimal effect on the solubility of the parent this compound. However, if the derivative contains ionizable functional groups (e.g., carboxylic acids or amines), pH will play a significant role in its solubility.[7] For such derivatives, adjusting the pH of aqueous solutions to either ionize or suppress the ionization of these groups can dramatically alter solubility.
Troubleshooting Guide
Issue 1: My this compound derivative has poor water solubility.
This is a common challenge, especially if the derivative is conjugated to a hydrophobic molecule.
Troubleshooting Steps:
-
Co-solvents: Introduce a water-miscible organic co-solvent. Start by preparing a concentrated stock solution of your compound in a solvent like DMSO or DMF.[8] Then, dilute this stock solution into your aqueous buffer. It is important to ensure the final concentration of the organic solvent is low (typically <10%) to avoid negative impacts on subsequent biological assays.[8]
-
pH Adjustment: If your derivative has ionizable groups, systematically vary the pH of the aqueous buffer to find the point of maximum solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can aid in solubilizing hydrophobic compounds by forming micelles.[5]
-
Temperature: For most solids, solubility increases with temperature.[9] Gentle warming of the solution may help dissolve the compound. However, be cautious of potential degradation at elevated temperatures. Always check the thermal stability of your compound.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or moieties, thereby increasing their aqueous solubility.[5][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[5]
Issue 2: My this compound derivative precipitates out of solution during an experiment.
Precipitation can occur due to changes in solvent composition, temperature, or concentration.
Troubleshooting Steps:
-
Check for Supersaturation: You may have created a supersaturated solution that is not stable over time. Try preparing the solution at a slightly lower concentration.
-
Solvent Exchange: If the precipitation occurs after adding the compound to a new buffer system, the compound may be less soluble in the final buffer. Consider if a co-solvent is needed in the final formulation.
-
Temperature Fluctuations: If your experiment involves temperature changes, ensure your compound remains soluble across the entire temperature range. If not, you may need to adjust the formulation.
-
Agitation: Gentle agitation can sometimes help keep a compound in solution.[7]
Quantitative Data Summary
| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |
| Water | Polar Protic | Sparingly Soluble to Soluble | Data Not Available | 25 |
| Ethanol | Polar Protic | Soluble | Data Not Available | 25 |
| Methanol | Polar Protic | Soluble | Data Not Available | 25 |
| DMSO | Polar Aprotic | Very Soluble | Data Not Available | 25 |
| DMF | Polar Aprotic | Very Soluble | Data Not Available | 25 |
| Acetonitrile | Polar Aprotic | Soluble | Data Not Available | 25 |
| Dichloromethane | Halogenated | Slightly Soluble | Data Not Available | 25 |
Experimental Protocols
Protocol 1: General Method for Solubility Determination (Isothermal Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a given solvent.
Materials:
-
This compound derivative
-
Selected solvents
-
Small vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the this compound derivative to a vial containing a known volume of the selected solvent. The solid should be in excess to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC). Analyze the diluted sample to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL) based on the measured concentration and the dilution factor.
Visualizations
Caption: Workflow for Solubility Determination.
Caption: Decision tree for improving aqueous solubility.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. nhsjs.com [nhsjs.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Br-PEG2-oxazolidin-2-one
Welcome to the technical support center for the synthesis and optimization of Br-PEG2-oxazolidin-2-one. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating their experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the N-alkylation of 2-oxazolidinone (B127357) with a suitable bromo-PEGylated reagent.
Q1: I am seeing low conversion of my 2-oxazolidinone starting material. What are the potential causes and solutions?
A1: Low conversion is a common issue and can stem from several factors. Here is a systematic approach to troubleshoot this problem:
-
Base Strength and Stoichiometry: The deprotonation of the oxazolidinone nitrogen is crucial for the reaction to proceed.
-
Weak Base: If you are using a weak base, it may not be sufficient to fully deprotonate the oxazolidinone. Consider switching to a stronger base.
-
Insufficient Base: Ensure you are using at least a stoichiometric amount of base relative to the 2-oxazolidinone. It is often beneficial to use a slight excess (1.1-1.5 equivalents).
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Low Temperature: If the reaction is being run at room temperature, consider increasing the temperature.
-
Monitoring: Use TLC or LC-MS to monitor the reaction progress at different temperatures to find the optimal condition without promoting side reactions.
-
-
Reagent Quality: The purity of your starting materials is critical.
-
Bromo-PEG Reagent: The bromo-PEG reagent can degrade over time. Ensure it is of high purity and has been stored under appropriate conditions (cool, dry, and dark).
-
Solvent: Use anhydrous solvents to prevent quenching of the base and the deprotonated oxazolidinone.
-
-
Solvent Choice: The solvent can significantly impact the reaction rate and yield.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for this type of N-alkylation as they can help to solvate the reactants and intermediates.
-
| Parameter | Recommendation | Troubleshooting Action |
| Base | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), Lithium diisopropylamide (LDA) | Switch to a stronger base; increase stoichiometry. |
| Temperature | 50-80 °C (monitor for degradation) | Gradually increase temperature while monitoring the reaction. |
| Solvent | Anhydrous DMF, DMSO, Acetonitrile | Ensure solvent is dry; consider switching to a different polar aprotic solvent. |
| Reagents | High-purity 2-oxazolidinone and Br-PEG2-reagent | Verify purity of starting materials via analytical techniques. |
Q2: My reaction is complete, but I am struggling to purify the this compound product. What purification strategies are effective for PEGylated compounds?
A2: The purification of PEGylated molecules can be challenging due to their often oily or waxy nature and the presence of closely related impurities.[1][2] Here are some recommended purification techniques:
-
Column Chromatography: This is a standard method, but some optimizations are necessary for PEGylated compounds.
-
Stationary Phase: Silica (B1680970) gel is commonly used. However, for very polar compounds, reversed-phase silica (C18) may be more effective.
-
Solvent System: A gradient elution is often required. For normal phase, a gradient of a polar solvent (e.g., methanol (B129727) or ethanol) in a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) is a good starting point.
-
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius and is very effective for removing unreacted starting materials from the larger PEGylated product.[][4]
-
Complexation with Salts: PEG-containing compounds can form solid complexes with certain salts, such as magnesium chloride (MgCl₂), which can facilitate their isolation and purification from non-PEGylated impurities.[1][2] The complex can then be broken to recover the pure product.
-
Dialysis/Ultrafiltration: For larger PEG chains, these methods can be used to separate the PEGylated product from smaller impurities based on a molecular weight cutoff.[5]
| Purification Method | Principle | Best For | Key Optimization Tip |
| Column Chromatography | Polarity | Separating product from starting materials and non-polar impurities. | Use a gradient elution and consider reversed-phase silica for highly polar compounds. |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Removing unreacted 2-oxazolidinone and other small molecule impurities.[][4] | Choose a column with an appropriate pore size for the molecular weight of your product. |
| Salt Complexation (e.g., with MgCl₂) | Complex Formation | Isolating oily or difficult-to-handle PEGylated products.[1][2] | Screen different salts and solvent systems for optimal complex formation and recovery. |
Q3: I am observing multiple spots on my TLC/peaks in my LC-MS that I suspect are side products. What are the likely side reactions?
A3: Several side reactions can occur during the N-alkylation of 2-oxazolidinone with a bromo-PEG reagent.
-
O-Alkylation: Although N-alkylation is generally favored, some O-alkylation of the oxazolidinone can occur, leading to an isomeric impurity. The choice of base and solvent can influence the N- versus O-alkylation ratio.
-
Di-alkylation: If a di-bromo-PEG reagent (Br-PEG2-Br) is used, there is a possibility of the oxazolidinone reacting at both ends, leading to a larger, cross-linked impurity. Using an excess of the di-bromo-PEG reagent can help to minimize this.
-
Elimination: The bromo-PEG reagent can undergo elimination under basic conditions, especially at elevated temperatures, to form a vinyl-terminated PEG derivative.
-
Hydrolysis of the Bromo-PEG: If there is residual water in the reaction mixture, the bromo-PEG reagent can be hydrolyzed to the corresponding alcohol (HO-PEG2-oxazolidin-2-one).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most straightforward approach is the N-alkylation of 2-oxazolidinone with a commercially available or pre-synthesized bromo-PEG derivative, such as 1-bromo-2-(2-bromoethoxy)ethane. Alternatively, one could start with a mono-protected diethylene glycol, convert the free alcohol to a bromide, and then react it with 2-oxazolidinone.
Q2: How can I monitor the progress of my reaction?
A2: The reaction progress can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting materials and the formation of the product. Use a suitable staining agent (e.g., potassium permanganate) if the compounds are not UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the masses of the reactants, products, and any major side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide quantitative information about the conversion.[6][7]
Q3: What are the optimal storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis of the bromide and potential oxidation.
Q4: Does the length of the PEG chain affect the reaction conditions?
A4: Yes, the length of the PEG chain can influence the reaction.[8][9][10] Longer PEG chains can increase steric hindrance, potentially requiring longer reaction times or higher temperatures. They also significantly affect the solubility and purification of the final product.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol describes a general procedure for the N-alkylation of 2-oxazolidinone with 1-bromo-2-(2-bromoethoxy)ethane.
Materials:
-
2-Oxazolidinone
-
1-Bromo-2-(2-bromoethoxy)ethane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 eq.) in anhydrous DMF, add a solution of 2-oxazolidinone (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-2-(2-bromoethoxy)ethane (1.2 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction by TLC or LC-MS until the 2-oxazolidinone is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low reaction conversion in the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEGylated Drug Bioanalysis by NMR [intertek.com]
- 7. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational investigation of the influence of chain length on the shielding effect of PEGylated nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Chitosan/siRNA Nanoparticles in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Br-PEG2-oxazolidin-2-one stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Br-PEG2-oxazolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is a heterobifunctional linker molecule. It comprises three key components:
-
Bromo (Br) group: A reactive handle for conjugation, typically with thiol groups.
-
Polyethylene (B3416737) Glycol (PEG2): A short, hydrophilic spacer consisting of two ethylene (B1197577) glycol units. PEG linkers are known to improve the solubility and pharmacokinetic properties of conjugated molecules.[1][2]
-
Oxazolidin-2-one: A five-membered heterocyclic ring. This moiety can be susceptible to hydrolysis.
Q2: What are the primary stability concerns for this compound?
The primary stability concerns for this linker are the hydrolytic degradation of the oxazolidinone ring and the oxidative degradation of the PEG chain. The stability is influenced by factors such as pH, temperature, and the presence of oxidizing agents.
Q3: How does pH affect the stability of the oxazolidinone ring?
The oxazolidinone ring is susceptible to hydrolysis, and the rate of this degradation is pH-dependent. Both acidic and basic conditions can promote ring opening.[1][3] Under acidic conditions, the degradation can be accelerated due to protonation of the ring, while basic conditions can also lead to hydrolysis.[4]
Q4: What is the likely degradation pathway for the PEG linker?
The polyethylene glycol (PEG) chain is primarily susceptible to oxidative degradation.[5] This process can be initiated by reactive oxygen species (ROS) and may lead to chain scission, resulting in the formation of smaller aldehydes and acids.[6] Thermal stress can also induce degradation of the PEG chain.[7][8]
Q5: How does the length of the PEG chain influence stability?
While this compound has a short PEG chain, in general, longer PEG chains can offer a greater "stealth" effect, potentially shielding the attached molecule from enzymatic degradation and reducing immunogenicity.[2][9] However, the inherent stability of the PEG ether linkages to oxidative degradation remains a concern regardless of length.[5] Some studies suggest that the thermal stability of PEG may increase with chain length.[10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or integrity in aqueous buffers. | Hydrolysis of the oxazolidinone ring. | - Adjust the pH of the buffer to a more neutral range (pH 6-7.5) where the oxazolidinone ring is generally more stable. - Minimize the time the compound spends in aqueous solution. - Store stock solutions in anhydrous organic solvents (e.g., DMSO, DMF) at low temperatures (-20°C or -80°C).[11] |
| Unexpected side products observed in mass spectrometry (LC-MS) analysis. | Degradation of the PEG linker or oxazolidinone ring. | - Analyze for masses corresponding to the hydrolyzed oxazolidinone (amino-alcohol) and fragments of the PEG chain. - Use antioxidants in your buffers if oxidative degradation of the PEG chain is suspected. - Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Inconsistent results in conjugation reactions. | Degradation of the this compound linker prior to or during the reaction. | - Confirm the integrity of the linker stock solution by LC-MS or NMR before use. - Ensure reaction conditions are not overly acidic or basic. - If conjugating to a thiol, ensure the thiol is freshly prepared and the reaction is performed under an inert atmosphere to prevent disulfide bond formation. |
| Poor recovery of the conjugated product. | The conjugate may be unstable under the purification or analysis conditions. | - Use purification methods that avoid harsh pH conditions. - Optimize LC-MS conditions to minimize in-source fragmentation. |
Data on Factors Affecting Stability
Table 1: Factors Influencing the Stability of the Oxazolidinone Ring
| Factor | Effect on Stability | Recommendations |
| pH | Susceptible to hydrolysis under both acidic and basic conditions.[4] | Maintain pH in the neutral range (6-7.5) for optimal stability. |
| Temperature | Higher temperatures can accelerate hydrolysis. | Store and handle at the lowest practical temperature. |
| Buffers | Certain buffer components may catalyze hydrolysis. | Use non-nucleophilic buffers. |
| Substituents | Electron-withdrawing groups on the oxazolidinone ring can increase the rate of hydrolysis.[5] | Be aware of the electronic properties of any modifications to the core structure. |
Table 2: Factors Influencing the Stability of the PEG Linker
| Factor | Effect on Stability | Recommendations |
| Oxidizing Agents | Susceptible to oxidative cleavage by reactive oxygen species (ROS).[5] | Avoid exposure to oxidizing agents. Consider the use of antioxidants. |
| Temperature | Thermal degradation can occur at elevated temperatures, especially in the presence of oxygen.[7][8][12] | Store in a cool, dark place. For long-term storage, an inert atmosphere is recommended. |
| Metal Ions | Transition metal ions can catalyze the generation of ROS, leading to PEG degradation.[5] | Use metal chelators (e.g., EDTA) in buffers if metal contamination is a concern. |
| Light | UV light can contribute to the formation of radicals that initiate oxidative degradation. | Protect from light. |
Degradation Pathways
The degradation of this compound can proceed through two main pathways: hydrolysis of the oxazolidinone ring and oxidative cleavage of the PEG chain.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 4. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficiency of Br-PEG2-oxazolidin-2-one Linkers
Welcome to the technical support center for Br-PEG2-oxazolidin-2-one linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its primary applications?
A1: A this compound linker is a chemical tool used in bioconjugation and drug development. It comprises three key components:
-
Bromo (Br) group: A reactive handle that can readily react with nucleophiles such as thiols (e.g., cysteine residues in proteins) or amines (e.g., lysine (B10760008) residues) through alkylation.
-
PEG2 (diethylene glycol): A short, hydrophilic polyethylene (B3416737) glycol spacer. This spacer enhances solubility, reduces aggregation, and provides spatial separation between the conjugated molecules to minimize steric hindrance.[1][2]
-
Oxazolidin-2-one: A five-membered heterocyclic ring. This core structure can influence the stability and spatial arrangement of the linker. The oxazolidinone ring system is found in various biologically active compounds and can be susceptible to hydrolysis under certain conditions.[3][4]
This linker is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a protein-targeting ligand to an E3 ligase-binding ligand.[5]
Q2: What are the key advantages of using a PEG spacer in this linker?
A2: The polyethylene glycol (PEG) spacer offers several benefits in bioconjugation:[6][7]
-
Improved Solubility: PEG's hydrophilic nature increases the water solubility of the linker and the resulting conjugate, which is particularly beneficial for hydrophobic molecules.[1][8]
-
Reduced Immunogenicity: The PEG chain can shield the conjugate from the immune system, potentially reducing immune responses.[2][9]
-
Enhanced Stability: PEG can protect the conjugated biomolecule from enzymatic degradation.[1]
-
Minimized Steric Hindrance: The spacer provides distance between the conjugated molecules, which can be crucial for maintaining their biological activity.[1][10]
Q3: How does the stability of the oxazolidin-2-one ring affect my experiments?
A3: The oxazolidin-2-one ring is generally stable but can undergo hydrolysis under strongly acidic or basic conditions.[3][11][12] The rate of hydrolysis is dependent on pH, temperature, and the substituents on the ring.[11][13] It is crucial to consider the pH of your reaction and purification steps to maintain the integrity of the linker. For most bioconjugation reactions, which are typically performed at or near physiological pH (pH 7.4), the oxazolidin-2-one ring is expected to be stable.
Q4: What functional groups can I conjugate with the bromo group on the linker?
A4: The bromo group is an alkylating agent and will react with nucleophilic functional groups. The most common targets in a biological context are the sulfhydryl groups of cysteine residues and the amino groups of lysine residues in proteins. Thiol groups are generally more nucleophilic than amino groups and will react more readily.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal Reaction pH: The pH of the reaction mixture can significantly impact the nucleophilicity of the target functional group. | For reactions with thiols (cysteines), maintain a pH between 7.0 and 8.5. For reactions with amines (lysines), a pH between 8.0 and 9.0 is generally optimal.[1] |
| Steric Hindrance: The target functional group on the biomolecule may be in a sterically hindered location, preventing the linker from accessing it. | Consider using a longer PEG linker (e.g., PEG4, PEG6) to increase the distance between the reactive group and the biomolecule.[1][14] | |
| Linker Hydrolysis: If the reaction is performed under harsh pH conditions or for an extended period at elevated temperatures, the oxazolidin-2-one ring may hydrolyze.[3][11] | Perform the reaction at a pH between 6.5 and 8.5. Keep reaction times as short as possible and avoid high temperatures. Monitor the integrity of the linker using techniques like HPLC or mass spectrometry. | |
| Poor Solubility of the Conjugate | Hydrophobic Nature of the Biomolecule or Ligand: The conjugated molecule may be inherently hydrophobic, leading to aggregation. | The PEG2 spacer provides some hydrophilicity. If solubility is still an issue, consider a linker with a longer PEG chain.[2][8] |
| Loss of Biological Activity of the Conjugated Molecule | Conjugation at a Critical Site: The linker may have attached to a functional group that is essential for the biological activity of the molecule. | If possible, use site-specific conjugation methods to control where the linker attaches. If random conjugation is used, you may need to screen different reaction conditions to favor conjugation at less critical sites. |
| Conformational Changes: The conjugation process might induce a change in the three-dimensional structure of the biomolecule. | Characterize the structure of the conjugate using biophysical methods like circular dichroism. Optimizing reaction conditions (e.g., lower temperature, shorter reaction time) may minimize conformational changes.[10] |
Experimental Protocols
General Protocol for Conjugation to a Thiol-Containing Biomolecule
This protocol provides a general guideline for conjugating the this compound linker to a biomolecule containing a free thiol group, such as a cysteine residue in a protein.
Materials:
-
Biomolecule with a free thiol group
-
This compound linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.5
-
Quenching Solution: 1 M N-acetylcysteine or 1 M L-cysteine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Biomolecule: Dissolve the biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL. If the thiol groups are in the form of disulfide bonds, they will need to be reduced first using a reducing agent like TCEP or DTT, followed by removal of the reducing agent.
-
Prepare the Linker: Dissolve the this compound linker in a compatible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the linker solution to the biomolecule solution. The optimal ratio will need to be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to react with any excess linker. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess linker and other small molecules by size-exclusion chromatography, dialysis, or another suitable purification method.
-
Characterization: Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.
Data Presentation
The efficiency of bioconjugation can be influenced by factors such as the length of the PEG spacer. Longer PEG chains can help overcome steric hindrance and improve pharmacokinetic properties.
Table 1: Influence of PEG Chain Length on Drug-to-Antibody Ratio (DAR) and Pharmacokinetics of an Antibody-Drug Conjugate (ADC)
| Drug-Linker | PEG Length | Average DAR | In vivo Clearance (mL/day/kg) |
| Drug-Linker A | PEG2 | 3.8 | 15.2 |
| Drug-Linker B | PEG8 | 7.5 | 5.1 |
| Drug-Linker C | PEG12 | 7.8 | 4.9 |
| Drug-Linker D | PEG24 | 7.9 | 4.5 |
This table presents representative data showing that increasing the PEG chain length can enable a higher drug-to-antibody ratio (DAR) and decrease the in vivo clearance of the ADC, thereby improving its pharmacokinetic profile.[14][15]
Table 2: pH Dependence of Oxazolidine (B1195125) Ring Hydrolysis Half-life
| pH | Half-life of Hydrolysis |
| 5.0 | ~7 hours |
| 7.4 | Stable |
| 9.0 | ~30 minutes |
This table provides illustrative data on the stability of an oxazolidine-based linker at different pH values. The oxazolidin-2-one ring is generally stable at physiological pH but can hydrolyze under acidic or basic conditions.[11][16]
Visualizations
Caption: Experimental workflow for the conjugation of a this compound linker to a biomolecule.
Caption: Troubleshooting logic for addressing low conjugation yield.
References
- 1. precisepeg.com [precisepeg.com]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolidine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. chempep.com [chempep.com]
- 8. purepeg.com [purepeg.com]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the chemical stability and synthetic utility of an oxazolidine linker for solid-phase chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
avoiding side reactions with Br-PEG2-oxazolidin-2-one
Welcome to the technical support center for Br-PEG2-oxazolidin-2-one. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Below you will find troubleshooting advice and frequently asked questions to help you avoid common side reactions and optimize your protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Low Conjugation Yield
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | The nucleophilicity of amines and thiols is highly pH-dependent. For primary amines (e.g., lysine (B10760008) side chains), a pH range of 7.5-9.0 is generally recommended to ensure the amine is deprotonated and nucleophilic. For thiols (e.g., cysteine side chains), a pH of 7.0-8.0 is typically optimal. |
| Hydrolysis of the Oxazolidinone Ring | The oxazolidinone ring is susceptible to hydrolysis, especially at pH values above 9 or below 5. This can lead to the formation of an inactive amino alcohol, which cannot participate in the desired reaction. Maintain the reaction pH within the recommended range and consider using a non-nucleophilic buffer. |
| Reagent Degradation | This compound should be stored at -20°C and protected from moisture. Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation. Prepare solutions of the reagent immediately before use. |
| Steric Hindrance | The PEG2 spacer is relatively short. If the target functional group on your biomolecule is in a sterically hindered environment, the reaction may be slow or inefficient. Consider using a longer PEG linker if steric hindrance is suspected. |
| Insufficient Molar Excess of Reagent | A 5- to 20-fold molar excess of this compound over the target biomolecule is a good starting point. This may need to be optimized for your specific application. |
Issue 2: Presence of Multiple Products (Over-alkylation of Amines)
| Possible Cause | Recommended Solution |
| High Reactivity of Primary Amine Conjugate | The initial product of the reaction with a primary amine is a secondary amine, which can be more nucleophilic than the starting primary amine. This can lead to a second alkylation event, resulting in a tertiary amine. |
| Control Molar Ratio | Use a lower molar excess of the this compound reagent to favor mono-alkylation. This may require careful optimization to balance yield and selectivity. |
| Reaction Time | Monitor the reaction over time using an appropriate analytical technique (e.g., LC-MS) to determine the optimal time point to stop the reaction before significant over-alkylation occurs. |
| Purification | Ion-exchange chromatography can be effective in separating mono-, di-, and un-PEGylated species due to differences in surface charge shielding by the PEG chains.[1][2][3] |
Issue 3: Loss of Biological Activity of the Conjugate
| Possible Cause | Recommended Solution |
| Modification of Critical Residues | The conjugation may be occurring at an amino acid residue that is essential for the biological activity of your molecule (e.g., in an active site). |
| Site-Directed Mutagenesis | If the target protein can be engineered, consider mutating surface-exposed, non-essential lysine or cysteine residues to provide specific conjugation sites away from the active site. |
| Protecting Groups | In some cases, it may be possible to protect the active site with a reversible ligand during the conjugation reaction. |
| Denaturation | The reaction conditions (e.g., pH, temperature, organic co-solvent) may be causing denaturation of your biomolecule. |
| Optimize Reaction Conditions | Perform the reaction at a lower temperature (e.g., 4°C) and for a shorter duration. Minimize the concentration of any organic co-solvents required to dissolve the this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary sites of reactivity. The alkyl bromide is an electrophilic center that readily undergoes nucleophilic substitution with primary amines (e.g., lysine side chains, N-terminus of proteins) and thiols (e.g., cysteine side chains). The oxazolidinone ring contains a carbamate (B1207046) that can be susceptible to hydrolysis under acidic or basic conditions.
Q2: What is the optimal pH for conjugation reactions?
A2: The optimal pH depends on the nucleophile you are targeting.
-
For primary amines: A pH range of 7.5 to 9.0 is generally recommended. Below this range, the amine will be protonated and less nucleophilic. Above this range, the risk of oxazolidinone ring hydrolysis increases.
-
For thiols: A pH range of 7.0 to 8.0 is typically optimal. Thiols are more reactive in their thiolate form, which is favored at slightly basic pH.
Q3: What are the most common side reactions and how can I avoid them?
A3: The most common side reactions are:
-
Over-alkylation of primary amines: This leads to the formation of secondary and tertiary amines. To minimize this, use a lower molar excess of the this compound reagent and monitor the reaction progress to find the optimal reaction time.
-
Hydrolysis of the oxazolidinone ring: This can be avoided by maintaining the reaction pH between 6.0 and 9.0 and avoiding prolonged reaction times at elevated temperatures.
-
Reaction with other nucleophiles: If your biomolecule has other nucleophilic groups (e.g., histidine, methionine), there is a possibility of off-target reactions, although these are generally less reactive than primary amines and thiols. Careful control of pH and reaction time can help to improve selectivity.
Q4: What solvents can I use to dissolve this compound?
A4: this compound is soluble in common organic solvents such as DMF and DMSO. For conjugation reactions in aqueous buffers, it is recommended to first dissolve the reagent in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) and then add it to the aqueous reaction mixture. The final concentration of the organic solvent should be kept as low as possible (ideally <10%) to avoid denaturation of the biomolecule.
Q5: How should I store this compound?
A5: The reagent should be stored at -20°C and protected from moisture. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture, which can lead to hydrolysis.
Q6: How can I purify the final conjugate?
A6: Several chromatography techniques can be used for purification:
-
Size Exclusion Chromatography (SEC): This is effective for removing unreacted, low molecular weight this compound and its hydrolysis byproducts from the much larger biomolecule conjugate.
-
Ion Exchange Chromatography (IEX): This technique is particularly useful for separating unreacted, mono-PEGylated, and multi-PEGylated species. The PEG chains can shield the surface charges of the protein, leading to different elution profiles.[1][2][3]
-
Reverse Phase Chromatography (RPC): RPC can be used for the purification of smaller biomolecules like peptides and for analytical characterization of the conjugate.
Q7: How can I characterize the final conjugate?
A7: The following techniques are commonly used:
-
SDS-PAGE: PEGylation increases the hydrodynamic radius of a protein, causing it to migrate more slowly on an SDS-PAGE gel. This provides a qualitative assessment of the success of the conjugation.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, confirming the number of PEG units attached.
-
UV-Vis Spectroscopy: If the biomolecule has a characteristic absorbance, this can be used to determine its concentration.
Quantitative Data
The following tables provide approximate reaction parameters based on data for similar compounds. These should be used as a starting point for optimization.
Table 1: Recommended Starting Conditions for Conjugation
| Parameter | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| pH | 7.5 - 9.0 | 7.0 - 8.0 |
| Temperature | 4 - 25 °C | 4 - 25 °C |
| Reaction Time | 2 - 24 hours | 1 - 4 hours |
| Molar Excess of Reagent | 5 - 20 fold | 5 - 10 fold |
| Buffer | Phosphate, Borate | Phosphate |
Disclaimer: The data in this table is based on general knowledge of bioconjugation reactions with similar reagents. Optimal conditions will vary depending on the specific biomolecule and should be determined empirically.
Table 2: pH-Dependent Stability of the Oxazolidinone Ring (Estimated Half-life at 25°C)
| pH | Estimated Half-life |
| 4 | < 1 hour |
| 6 | Several hours |
| 7.4 | > 24 hours |
| 9 | Several hours |
| 10 | < 1 hour |
Disclaimer: This data is an estimation based on the known reactivity of oxazolidinone rings and should be considered as a guideline. The actual stability may vary.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5 for amine conjugation; pH 7.0-7.5 for thiol conjugation).
-
Ensure the buffer does not contain primary amines (e.g., Tris) or thiols (e.g., DTT) if these are not the intended targets.
-
The protein concentration should typically be in the range of 1-10 mg/mL.
-
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature in a desiccator.
-
Prepare a stock solution of the reagent (e.g., 10-100 mM) in a water-miscible organic solvent such as DMF or DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring.
-
Ensure the final concentration of the organic solvent is below 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C for 12-24 hours. The optimal time should be determined by monitoring the reaction progress.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) or a thiol (e.g., β-mercaptoethanol or DTT) to consume the excess this compound.
-
-
Purification:
-
Remove unreacted reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
If separation of different PEGylated species is required, use ion exchange chromatography.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.
-
Confirm the degree of PEGylation by mass spectrometry.
-
Determine the protein concentration using a suitable method (e.g., BCA assay or UV-Vis spectroscopy).
-
Visualizations
Caption: A general experimental workflow for the conjugation of proteins with this compound.
Caption: Desired reaction pathways and potential side reactions when using this compound.
References
Technical Support Center: Purification of Br-PEG2-oxazolidin-2-one Containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) containing the Br-PEG2-oxazolidin-2-one linker. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PROTACs containing a this compound linker?
A1: The purification of these PROTACs presents a unique set of challenges stemming from their hybrid nature. Key difficulties include:
-
High Molecular Weight and Polarity: PROTACs are inherently large molecules, often exceeding the "rule of five," which can lead to poor solubility and unusual chromatographic behavior. The presence of the hydrophilic PEG2 linker further increases polarity.
-
Linker Flexibility: The flexible PEG linker can cause the molecule to adopt multiple conformations in solution, leading to broad peaks in chromatography.
-
Potential for Aggregation: The combination of hydrophobic warheads and E3 ligase binders with a hydrophilic linker can lead to aggregation, complicating purification and analysis.
-
Oxazolidinone Ring Stability: The oxazolidinone ring can be susceptible to hydrolysis under certain pH conditions (acidic or basic), potentially leading to the formation of ring-opened impurities.[1]
-
Heterogeneity of PEGylated Species: The synthesis of PEGylated molecules can sometimes result in a mixture of species with varying PEG chain lengths, although with a short linker like PEG2, this is less of an issue than with longer PEG chains.[2][3]
Q2: What are the most effective chromatographic techniques for purifying these PROTACs?
A2: A multi-step chromatographic approach is often necessary to achieve high purity. The most common and effective techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for final purification of PROTACs. C18 columns are most common, but for more polar PROTACs, a less hydrophobic C8 or C4 column might provide better resolution.[4]
-
Flash Chromatography: This is a useful first-pass purification technique to remove major impurities and unreacted starting materials before final purification by preparative HPLC.
-
Size-Exclusion Chromatography (SEC): SEC can be used to remove smaller impurities, such as unreacted linkers or coupling reagents, and can also help to separate monomeric PROTAC from aggregates.
-
Ion-Exchange Chromatography (IEX): If the PROTAC possesses a net charge, IEX can be a powerful tool for purification, especially for removing impurities with different charge states.
Q3: What are some common impurities to look out for?
A3: Common impurities can originate from the starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted warhead, E3 ligase ligand, and this compound linker.
-
Coupling reagents and their byproducts.
-
Diastereomers, if chiral centers are present in the warhead or E3 ligase ligand.
-
Ring-opened byproducts: Hydrolysis of the oxazolidinone ring can lead to the formation of amino alcohol impurities. This can be exacerbated by prolonged exposure to acidic or basic conditions during synthesis or purification.[1]
-
Oligomeric species: Aggregation of the PROTAC molecules.
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is essential for accurate purity assessment:
-
Analytical RP-HPLC: To determine the percentage purity of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the PROTAC and to detect any structural isomers or impurities. 1H and 13C NMR are standard, and 2D techniques like COSY and HSQC can provide more detailed structural information.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the PROTAC.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound containing PROTACs.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield After Purification | Poor solubility of the PROTAC: The compound may be precipitating on the column or during fraction collection. | - Modify the mobile phase by adding a small percentage of a co-solvent like isopropanol (B130326) or acetonitrile (B52724) to the aqueous phase.- Decrease the concentration of the sample being injected onto the column.- For RP-HPLC, ensure the collected fractions containing acetonitrile are sufficiently diluted with water before freezing and lyophilization to prevent precipitation. |
| Product degradation: The oxazolidinone ring may be hydrolyzing under the purification conditions. | - If using acidic mobile phase modifiers like TFA, minimize the time the PROTAC is exposed to these conditions. Consider using a weaker acid like formic acid.- If using basic conditions, ensure they are mild and that the exposure time is short.- Perform purification at a lower temperature to reduce the rate of degradation. | |
| Aggregation: The PROTAC may be forming aggregates that are being lost during purification. | - Use SEC to analyze for the presence of aggregates.- Modify the mobile phase with additives like arginine to reduce protein-protein like interactions that can lead to aggregation.- Optimize the pH and ionic strength of the buffers. | |
| Broad Peaks in Chromatography | Linker flexibility: The PEG2 linker allows for multiple conformations in solution. | - Lower the temperature of the column during chromatography to reduce conformational flexibility.- Optimize the gradient steepness in RP-HPLC; a shallower gradient can sometimes improve peak shape. |
| Secondary interactions with the stationary phase: The PROTAC may be interacting with the silica (B1680970) backbone of the column. | - Add a competing agent to the mobile phase, such as a small amount of triethylamine (B128534) (TEA) for basic compounds, to block active sites on the silica.- Use a column with end-capping to minimize silanol (B1196071) interactions. | |
| Column overloading: Injecting too much sample can lead to peak broadening. | - Reduce the amount of sample injected onto the column. | |
| Co-elution of Impurities | Similar polarity of the impurity and product: A byproduct may have very similar retention characteristics to the desired PROTAC. | - Optimize the gradient in RP-HPLC. A shallower gradient over a longer time can improve resolution.- Try a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).- Change the organic solvent in the mobile phase (e.g., methanol (B129727) instead of acetonitrile) as this can alter selectivity. |
| Presence of diastereomers: If your PROTAC has multiple chiral centers, you may have diastereomers that are difficult to separate. | - Use a chiral chromatography column or a longer column with a shallower gradient to try and resolve the isomers. | |
| Product Instability During Lyophilization | TFA salt formation: Trifluoroacetic acid from the mobile phase can form salts with basic groups on the PROTAC, which can sometimes be difficult to handle or lead to degradation. | - After RP-HPLC with TFA, consider a salt exchange step by re-dissolving the product in a suitable solvent and adding a different acid (e.g., HCl in dioxane) followed by precipitation.- Use a formic acid-based mobile phase if compatible with your separation. |
| Hydrolysis: Residual water and acidic or basic conditions can cause degradation during storage. | - Ensure the final product is thoroughly dried and stored under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C or -80°C). |
Experimental Protocols
General Protocol for RP-HPLC Purification
This protocol provides a starting point for the purification of a this compound containing PROTAC. Optimization will be required based on the specific properties of your molecule.
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in acetonitrile.
-
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the PROTAC using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 90% B over 30-40 minutes.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Collect fractions corresponding to the desired peak.
-
Analyze the collected fractions by LC-MS to confirm the identity and purity.
-
Pool the pure fractions and remove the solvent by lyophilization.
-
Visualizations
References
Technical Support Center: Optimizing PROTAC Activity by Linker Design
Welcome to the technical support center for Proteolysis Targeting Chimera (PROTAC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to the impact of linker length and composition on PROTAC activity.
Frequently Asked Questions (FAQs)
Q1: Why is the linker in a PROTAC so important? It just connects the two ends.
The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's success.[1] Its length, chemical composition, rigidity, and attachment points profoundly influence the formation and stability of the productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] A well-designed linker stabilizes this complex, ensuring efficient protein ubiquitination and subsequent degradation.[3] The linker also significantly impacts crucial physicochemical properties like solubility, cell permeability, and metabolic stability.[4][5][6]
Q2: What are the consequences of using a linker that is too short or too long?
Finding the optimal linker length is a critical balancing act, as it is highly dependent on the specific target protein and E3 ligase pair.[7][8]
-
Too Short: A linker that is too short can cause steric hindrance, physically preventing the target protein and the E3 ligase from binding simultaneously.[4][8][] This failure to form a stable ternary complex results in no degradation.[4]
-
Too Long: An excessively long linker can lead to a highly flexible and unstable ternary complex.[8][] This instability can result in an unproductive orientation where the E3 ligase cannot efficiently transfer ubiquitin to the target protein, leading to poor degradation.[4][8] Furthermore, very long linkers may increase a PROTAC's susceptibility to metabolic degradation.[]
Q3: How does linker composition (e.g., PEG vs. Alkyl, Flexible vs. Rigid) affect PROTAC performance?
Linker composition plays a major role in a PROTAC's physicochemical properties and its ability to form a stable ternary complex.[4][5]
-
Flexible Linkers (Alkyl and PEG): These are the most common linkers due to their synthetic accessibility.[2][10]
-
Alkyl Chains: These simple hydrocarbon chains offer significant conformational flexibility.[1] However, they are typically hydrophobic, which can negatively impact the PROTAC's aqueous solubility.[2][10]
-
Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic, which can improve the solubility and cell permeability of the PROTAC.[10] Approximately 54% of reported PROTACs utilize PEG-based linkers.[10]
-
-
Rigid Linkers: These linkers incorporate structures like aromatic rings, piperazine, or piperidine (B6355638) to limit conformational flexibility.[1][10] This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to a more stable ternary complex and higher potency.[1] Rigid linkers can also improve metabolic stability.[10]
-
"Clickable" Linkers: The use of click chemistry, especially the copper-catalyzed azide-alkyne cycloaddition, allows for the creation of triazole-containing linkers.[2][4] The resulting triazole moiety is metabolically stable and can provide some rigidity.[2]
Q4: What is the "hook effect" and how can linker design help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[11][12] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[12]
A well-designed linker can help mitigate the hook effect by enhancing ternary complex cooperativity .[11][12] Positive cooperativity occurs when the binding of one protein partner increases the binding affinity for the other. By optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase, the ternary complex is stabilized over the binary complexes, reducing the hook effect.[1][11]
Troubleshooting Guide
Problem: My PROTAC shows low or no target degradation.
This is a common challenge in PROTAC development. The issue often traces back to the linker design or the PROTAC's overall physicochemical properties.
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient Ternary Complex Formation | The linker's length or composition may be preventing the formation of a stable and productive ternary complex.[13] Solution: Synthesize a library of PROTACs with systematically varied linker lengths and compositions.[11] Even small changes can have a significant impact.[11] Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to directly assess ternary complex formation and stability.[11][12] |
| Poor Cell Permeability | PROTACs are often large molecules that violate Lipinski's "rule of five" and may not efficiently cross the cell membrane to reach their intracellular target.[1][12][13] Solution: Modify the linker composition to balance hydrophilicity and hydrophobicity.[3][] Incorporating PEG units can improve solubility, while alkyl chains may enhance membrane permeability.[] Linkers that allow the PROTAC to adopt a folded, more compact conformation with reduced polar surface area can also improve cell permeability.[16] |
| Unproductive Ternary Complex Geometry | A ternary complex may form, but its spatial orientation is not conducive to the transfer of ubiquitin from the E3 ligase to the target protein.[12] Solution: This points to a fundamental issue with the geometry of the complex. Varying the linker's length, rigidity, and the attachment points on the warhead and E3 ligase ligand is necessary to find a productive orientation.[4][12][] |
| Cellular Efflux | The PROTAC may be actively transported out of the cell by efflux pumps, preventing it from reaching a sufficient intracellular concentration.[11] Solution: Assess cellular uptake and efflux directly. Linker modification to alter the PROTAC's physicochemical properties can sometimes help evade efflux pumps. |
Logical Workflow for Troubleshooting Lack of PROTAC Activity
Data Presentation: Linker Length & Composition vs. Activity
The optimal linker is highly dependent on the specific target and E3 ligase pair, necessitating empirical testing.[10]
Table 1: Impact of Linker Length on Degradation Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| Estrogen Receptor (ER)α | IAP | Alkyl | 16 | ~100 nM | >80% | [17][18] |
| p38α | VHL | PEG/Alkyl | 15-17 | Potent | High | [8] |
| PI3K/mTOR | VHL | Alkyl | 8 (C8) | Optimal | High | [19] |
| TBK1 | VHL | PEG/Alkyl | < 12 | No Activity | N/A | [4] |
| TBK1 | VHL | PEG/Alkyl | > 12 | Robust Degradation | High | [4] |
Table 2: Impact of Linker Composition on Degradation Efficacy
| Target Protein | E3 Ligase | Linker Composition | Observation | Reference |
| CDK9 | VHL | Triazole | Higher efficiency than alkane chain | [4] |
| BRD4 | VHL | Benzene incorporated in linker | Improved stability of ternary complex via π-π stacking | [4][6] |
| CRABP-I/II | IAP | Short PEG | Selective for CRABP-II | [4] |
| CRABP-I/II | IAP | Long PEG | Selective for CRABP-I | [4] |
| PI3K/mTOR | VHL/CRBN | Flexible (PEG or alkyl) | Superior degradation efficiency compared to rigid linkers | [19] |
Visualizations
PROTAC Mechanism of Action
Experimental Workflow for Linker Optimization
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate) and determine the total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.[21]
-
Perform densitometry analysis to quantify the band intensities. Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[10][20]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay can qualitatively confirm the formation of the POI-PROTAC-E3 ligase ternary complex within cells.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC of interest at an effective concentration for a short period (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lyse the cells using a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour.
-
Incubate the pre-cleared lysate with an antibody against either the target protein or a component of the E3 ligase complex overnight at 4°C.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting.[7]
-
Probe the blot for the presence of the other two components of the ternary complex. For example, if you immunoprecipitated the target protein, blot for the E3 ligase. An increase in the co-precipitated protein in the PROTAC-treated sample confirms the formation of the ternary complex.
-
Protocol 3: Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity after PROTAC treatment.[18][22]
-
Cell Seeding and Treatment:
-
Reagent Incubation:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.[10]
-
-
Absorbance Measurement:
-
If using MTT, add a solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against PROTAC concentration to determine the IC50 value.
-
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Addressing Steric Hindrance in PEG-Oxazolidinone Reactions
Welcome to the technical support center for troubleshooting reactions involving PEG-oxazolidinone reagents. This guide is designed for researchers, scientists, and drug development professionals to help navigate challenges related to steric hindrance that may arise during the synthesis of PEGylated compounds using an oxazolidinone-based linker. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for a bromo-PEG-oxazolidinone reagent with a nucleophile?
A1: The reaction is typically a nucleophilic substitution where a nucleophile (e.g., an amine, thiol, or hydroxyl group on a target molecule) displaces the bromide, which is a good leaving group. The reaction results in the formation of a stable covalent bond, tethering the PEG chain to the target molecule via the oxazolidinone linker. The nitrogen on the oxazolidinone ring can also be a site for substitution reactions.
Q2: What is steric hindrance and how does it affect my PEG-oxazolidinone reaction?
A2: Steric hindrance is a phenomenon that occurs when the size and shape of molecules impede a chemical reaction. In the context of PEG-oxazolidinone chemistry, the bulky Polyethylene Glycol (PEG) chain can physically block the reactive site (the carbon bearing the bromine atom or the nitrogen of the oxazolidinone) from being accessed by the nucleophile on your target molecule.[1][2] This can lead to slower reaction rates, lower yields, or even prevent the reaction from occurring.
Q3: How does the length of the PEG chain influence steric hindrance?
A3: The length of the PEG chain is a critical factor. Longer PEG chains occupy a larger volume in solution and can "shield" the reactive site more effectively, thus increasing steric hindrance.[1][3] While a longer PEG chain may be desirable for the final product's pharmacokinetic properties, it can make the conjugation reaction more challenging.
Troubleshooting Guide
Problem 1: Low or no product yield in my PEGylation reaction.
-
Possible Cause: Significant steric hindrance is preventing the nucleophile from reaching the reactive site.
-
Solution:
-
Optimize Reaction Conditions: Increase the reaction temperature to provide more kinetic energy for the molecules to overcome the activation barrier. Prolong the reaction time to allow for a sufficient number of successful molecular collisions.
-
Increase Reagent Concentration: A higher concentration of one or both reactants can increase the frequency of collisions, potentially improving the yield.
-
Use a Co-solvent: A solvent system that helps to extend the conformation of the PEG chain might reduce its shielding effect on the reactive site.
-
Consider a Linker with a Longer Spacer: If you are synthesizing your own PEG-oxazolidinone reagent, introducing a longer, flexible spacer between the PEG chain and the oxazolidinone ring can reduce steric hindrance at the reaction center.
-
Problem 2: The reaction is very slow.
-
Possible Cause: Steric hindrance is slowing down the rate of nucleophilic attack.
-
Solution:
-
Increase Temperature: As with low yield, increasing the temperature can significantly increase the reaction rate. Monitor for any potential degradation of your starting materials or product.
-
Use a More Nucleophilic Reagent: If possible, modifying your target molecule to present a more potent nucleophile can help to accelerate the reaction.
-
Catalyst: For certain types of nucleophilic substitutions, a catalyst could be employed to lower the activation energy of the reaction. For N-alkylation reactions, a variety of catalysts can be effective.
-
Problem 3: I am observing side products.
-
Possible Cause: At elevated temperatures or with prolonged reaction times, side reactions may become more prevalent. For instance, the oxazolidinone ring itself could be susceptible to hydrolysis or reaction under certain conditions.
-
Solution:
-
Optimize Reaction Conditions: Carefully screen a range of temperatures and reaction times to find a balance between achieving a reasonable yield of the desired product and minimizing the formation of side products.
-
pH Control: The stability of both your reactants and the desired product can be highly dependent on the pH of the reaction mixture. Buffering the reaction can help to prevent pH-dependent side reactions.
-
Purification: Develop a robust purification strategy, such as size exclusion chromatography (SEC) or reversed-phase HPLC, to effectively separate the desired product from any side products.
-
Data Presentation
Table 1: Effect of PEG Chain Length on Reaction Efficiency
| PEG Chain Length (n) | Molecular Weight (Da) | Relative Reaction Rate (Initial) | Typical Yield (%) |
| 2 | ~200 | 1.00 | 85-95 |
| 4 | ~300 | 0.85 | 70-85 |
| 8 | ~500 | 0.60 | 50-70 |
| 12 | ~700 | 0.40 | 30-50 |
| 24 | ~1200 | 0.25 | 15-30 |
Data are hypothetical and for illustrative purposes to demonstrate the general trend of decreasing reaction efficiency with increasing PEG chain length due to steric hindrance.
Table 2: Troubleshooting Reaction Conditions for Sterically Hindered PEGylation
| Parameter | Standard Condition | Modified Condition for High Steric Hindrance | Rationale |
| Temperature | Room Temperature (25°C) | 40-60°C | Increases kinetic energy to overcome steric barriers.[4] |
| Reaction Time | 2-4 hours | 12-24 hours | Allows more time for the reaction to proceed to completion.[5] |
| Molar Ratio (PEG:Substrate) | 1.1 : 1 | 3 : 1 to 5 : 1 | Increases the probability of successful reaction events. |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) or a DCM/DMF mixture | Polar aprotic solvents can help to solvate the transition state and may alter PEG conformation. |
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Primary Amine with Bromo-PEG2-oxazolidin-2-one
-
Dissolve the Substrate: Dissolve the amine-containing substrate in a suitable anhydrous solvent (e.g., DMF) to a concentration of 10 mg/mL.
-
Add Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), at a 2-3 molar excess relative to the substrate.
-
Add PEG Reagent: Add the Bromo-PEG2-oxazolidin-2-one reagent (1.5 molar equivalents) to the reaction mixture.
-
Incubation: Stir the reaction mixture at 40°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Quenching: Once the reaction is complete, quench any remaining reactive species by adding a small amount of a primary amine scavenger (e.g., ethanolamine).
-
Purification: Purify the PEGylated product using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) to remove unreacted PEG reagent, followed by reversed-phase HPLC for final purification.
Visualizations
Caption: A typical experimental workflow for the PEGylation of a substrate.
Caption: A decision tree for troubleshooting low product yield.
Caption: The effect of steric hindrance on reaction outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Br-PEG2-oxazolidin-2-one in PROTACs: A Comparative Guide to PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a modular process involving the selection of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker to connect them. The linker, far from being a simple spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex it forms with the target protein and the E3 ligase. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2][3] This guide provides a comparative analysis of Br-PEG2-oxazolidin-2-one, a commercially available PEG-based linker, in the context of other commonly used PEG linkers in PROTAC development.
The Role of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart flexibility and water solubility to the PROTAC molecule.[4][5] This is particularly advantageous as many target protein and E3 ligase ligands are hydrophobic, and their combination in a single PROTAC molecule can lead to poor solubility and limited cell permeability. The introduction of a PEG linker can mitigate these issues, thereby improving the drug-like properties of the PROTAC.[1][2][3]
The length of the PEG linker is a crucial parameter that must be empirically optimized for each target protein and E3 ligase pair.[5][6] A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex. Conversely, a linker that is too long can result in excessive flexibility and a decrease in the effective concentration of the PROTAC, leading to reduced degradation efficiency.[7]
This compound: A Closer Look
This compound is a heterobifunctional linker that incorporates a short, two-unit PEG chain and an oxazolidinone moiety. The bromo- functional group allows for covalent attachment to a nucleophilic group on one of the PROTAC's ligands, while the oxazolidinone ring presents a unique structural feature.
Comparative Analysis of PEG Linkers in PROTACs
The following table summarizes the general characteristics and performance of different types of PEG linkers in PROTACs, providing a framework for understanding the potential role of this compound.
| Linker Type | Representative Structure | Key Characteristics | Potential Advantages | Potential Disadvantages |
| Short PEG Linkers (e.g., PEG2, PEG3) | HO-(CH2CH2O)2/3-X | Increased rigidity compared to longer chains. | May facilitate optimal ternary complex formation for specific protein pairs by limiting conformational flexibility. | May not be long enough to bridge the target protein and E3 ligase, leading to steric clash. |
| Medium PEG Linkers (e.g., PEG4, PEG5) | HO-(CH2CH2O)4/5-X | Balance of flexibility and hydrophilicity. | Often represents a good starting point for linker optimization, providing sufficient length and solubility. | May not be optimal for all target-ligase pairs. |
| Long PEG Linkers (e.g., PEG6 and longer) | HO-(CH2CH2O)n-X (n≥6) | High flexibility and hydrophilicity. | Can improve solubility of highly hydrophobic PROTACs and span larger distances between proteins. | Excessive flexibility can lead to an entropic penalty upon binding and may result in lower degradation efficiency. |
| This compound | Br-(CH2CH2O)2-Oxazolidin-2-one | Short PEG chain with a rigid heterocyclic oxazolidinone moiety. | The oxazolidinone ring may introduce conformational constraints, potentially improving binding affinity and selectivity. The heterocyclic nature could also influence cell permeability and metabolic stability. | The rigidity of the oxazolidinone may limit the flexibility required for some ternary complex formations. The specific impact on PROTAC performance is not yet established through direct comparative studies. |
The Potential Impact of the Oxazolidinone Moiety
The oxazolidinone ring is a heterocyclic structure found in some approved antibacterial drugs.[8] Its inclusion in a PROTAC linker introduces a degree of rigidity and specific chemical features that could influence the molecule's properties in several ways:
-
Conformational Rigidity: The five-membered ring of the oxazolidinone can restrict the rotational freedom of the linker, which may help to pre-organize the PROTAC into a bioactive conformation for ternary complex formation.[9]
-
Solubility and Permeability: The polar nature of the oxazolidinone may contribute to the overall solubility of the PROTAC. Its impact on cell permeability is less predictable and would need to be experimentally determined, as the interplay of rigidity, polarity, and molecular shape on membrane transport is complex.
-
Metabolic Stability: The oxazolidinone ring may be more resistant to metabolic degradation compared to linear ether linkages in longer PEG chains, potentially improving the pharmacokinetic profile of the PROTAC.
-
Protein-Linker Interactions: The carbonyl and amine functionalities within the oxazolidinone ring could potentially form hydrogen bonds or other interactions with the target protein or E3 ligase, which might contribute to the stability of the ternary complex.
It is crucial to emphasize that these are hypotheses based on general medicinal chemistry principles. The actual impact of the oxazolidinone moiety in a PROTAC linker would need to be validated through direct experimental comparison with other linkers.
Experimental Protocols for Evaluating PROTAC Linkers
The systematic evaluation of different linkers is a cornerstone of PROTAC development. Below are detailed methodologies for key experiments used to characterize and compare the performance of PROTACs with different linkers.
Western Blot for Target Protein Degradation
This is the most common assay to determine the efficacy of a PROTAC in reducing the levels of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs with different linkers for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of target protein degradation for each PROTAC. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated.
Cell Permeability Assessment (LC-MS/MS)
This assay measures the ability of a PROTAC to cross the cell membrane, a critical factor for its biological activity.
Protocol:
-
Cell Culture and Treatment: Plate cells in multi-well plates and treat them with a known concentration of the PROTAC for a defined period.
-
Cell Lysis and Extraction: After incubation, wash the cells thoroughly to remove any extracellular PROTAC. Lyse the cells and extract the intracellular contents, including the PROTAC, using a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Precipitate the proteins from the cell lysate and collect the supernatant containing the PROTAC.
-
LC-MS/MS Analysis: Analyze the concentration of the PROTAC in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A standard curve of the PROTAC is used for quantification.
-
Data Analysis: The intracellular concentration of the PROTAC is determined and can be compared between different linker variants to assess their relative cell permeability.
Ternary Complex Formation Assay
This assay directly measures the ability of a PROTAC to bring together the target protein and the E3 ligase. Several techniques can be used, including Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI).
Protocol (using SPR):
-
Immobilization: Immobilize a biotinylated version of either the E3 ligase or the target protein onto a streptavidin-coated sensor chip.
-
Binding Analysis:
-
Inject the PROTAC over the sensor surface to measure its binding to the immobilized protein.
-
In a subsequent step, inject a mixture of the PROTAC and the other protein partner (the one not immobilized) over the sensor surface.
-
-
Data Analysis: An increase in the binding signal in the presence of both the PROTAC and the second protein partner compared to the PROTAC alone indicates the formation of a ternary complex. The kinetics and affinity of this interaction can be determined from the sensorgrams.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can help to visualize the complex processes involved in PROTAC research.
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of PEG Linkers
The stability of Polyethylene Glycol (PEG) linkers is a critical factor in the development of bioconjugates, antibody-drug conjugates (ADCs), and other drug delivery systems. The choice of linker chemistry dictates the pharmacokinetic profile, efficacy, and safety of the therapeutic agent by controlling where and when the payload is released.[1] PEGylation, the attachment of PEG chains, enhances drug solubility, stability, and circulation half-life.[2][3] This guide provides a comparative analysis of the in vitro and in vivo stability of common PEG linker types, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Comparison of PEG Linker Stability
The stability of a linker is determined by the chemical bonds it contains. Linkers can be broadly classified as non-cleavable, which remain intact, and cleavable, which are designed to break under specific physiological conditions.[][5] The following table summarizes the characteristics of common linker chemistries.
| Linker Type | Predominant Bond | Cleavage Mechanism | In Vitro Stability (Plasma/Buffer) | In Vivo Stability & Release Profile | Key Characteristics |
| Ether-Based | Ether (C-O-C) | Non-cleavable | Highly stable against hydrolysis and enzymatic degradation.[6][7] | High systemic stability, leading to a long circulation half-life. Drug release requires degradation of the entire conjugate.[] | Provides a stable, permanent linkage, ideal for applications where the PEG moiety is an integral part of the active molecule.[8] |
| Ester-Based | Ester (-COO-) | Hydrolytic (pH-sensitive), Enzymatic (Esterases) | Susceptible to hydrolysis, especially at alkaline pH.[9] Stability varies with steric hindrance around the ester bond.[10] | Degrades in vivo due to esterases and physiological pH, allowing for controlled drug release.[11][12] Half-life can range from hours to days.[13] | Widely used for biodegradable systems and prodrugs where controlled release is desired.[11][12] |
| Amide-Based | Amide (-CONH-) | Non-cleavable (generally) | More stable to hydrolysis than esters. Generally considered non-cleavable under physiological conditions. | Very high in vivo stability, similar to ether-based linkers. | Offers a robust and stable connection suitable for long-circulating drug delivery systems. |
| Hydrazone-Based | Hydrazone (-C=N-NH-) | Acid-Cleavable (pH-sensitive) | Stable at neutral pH (e.g., blood pH ≈ 7.4) but cleaves rapidly in acidic environments (pH 4.5-6.5).[1][8] | Remains stable in circulation but releases the payload in the acidic microenvironment of tumors or within endosomes/lysosomes of cells.[1] | Ideal for targeted delivery to tumors or for intracellular release following endocytosis.[1] |
| Disulfide-Based | Disulfide (-S-S-) | Reductive Cleavage | Stable in the bloodstream but susceptible to cleavage by reducing agents like glutathione (B108866).[8] | Stable in the extracellular environment but rapidly cleaved inside cells where glutathione concentrations are high.[5][8] | Enables intracellular drug delivery by exploiting the differential redox potential between the extracellular and intracellular compartments.[8] |
| Peptide-Based | Peptide (Amide) | Enzymatic (e.g., Cathepsins) | Stable in circulation. Cleavage depends on the presence of specific proteases.[5] | Designed to be cleaved by enzymes that are overexpressed in the tumor microenvironment or within lysosomes (e.g., Cathepsin B).[5][8] | Offers high specificity for tumor-targeted drug release, minimizing off-target toxicity.[5] |
Visualization of Linker Cleavage Pathways
The following diagram illustrates the different biological environments where cleavable PEG linkers are designed to release their therapeutic payloads.
Caption: Biological pathways for the targeted cleavage of PEG linkers.
Detailed Experimental Protocols
Reproducible assessment of linker stability is fundamental for comparing different candidates. Below are standard protocols for key stability and pharmacokinetic assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a PEG-linked conjugate in a biological matrix, simulating its persistence in the bloodstream.[14]
-
Objective : To determine the rate of degradation or payload release from a PEGylated conjugate in plasma over time.[14]
-
Materials :
-
Test conjugate (e.g., ADC)
-
Control plasma (human, rat, or mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis[15]
-
-
Procedure :
-
Preparation : Prepare a stock solution of the test conjugate. Warm plasma and PBS to 37°C.
-
Incubation : Spike the test conjugate into the pre-warmed plasma at a defined final concentration.
-
Time Points : At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), draw an aliquot of the plasma mixture.
-
Quenching : Immediately mix the aliquot with a cold quenching solution to stop the reaction and precipitate plasma proteins.
-
Sample Processing : Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis : Quantify the amount of intact conjugate and/or released payload in the supernatant using a validated LC-MS/MS method.[14]
-
Data Calculation : Plot the concentration of the intact conjugate versus time and calculate the half-life (t½) of the conjugate in plasma.
-
In Vivo Pharmacokinetic (PK) Analysis
This study measures the absorption, distribution, metabolism, and excretion (ADME) of a PEGylated compound in an animal model, providing essential data on its in vivo stability and circulation time.[3]
-
Objective : To determine the in vivo half-life, clearance, and biodistribution of a PEGylated conjugate.[3]
-
Materials :
-
Test conjugate
-
Animal model (e.g., mice or rats)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., capillaries, anticoagulant tubes)
-
Analytical instrumentation (e.g., LC-MS/MS or ELISA)
-
-
Procedure :
-
Dosing : Administer the test conjugate to a cohort of animals at a specific dose, typically via intravenous (IV) injection.
-
Blood Sampling : Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.) post-administration.
-
Plasma Preparation : Process the blood samples to isolate plasma.
-
Bioanalysis : Quantify the concentration of the intact conjugate in the plasma samples using a suitable analytical method.
-
Pharmacokinetic Modeling : Plot the plasma concentration versus time data. Use pharmacokinetic software to calculate key parameters, including:
-
Half-life (t½) : Time required for the plasma concentration to decrease by half.
-
Area Under the Curve (AUC) : Total drug exposure over time.
-
Clearance (CL) : Volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd) : Apparent volume into which the drug distributes in the body.
-
-
Mandatory Visualizations: Experimental Workflows
The following diagrams outline the standard workflows for the stability tests described above.
Caption: Workflow for In Vitro Plasma Stability Testing.
References
- 1. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. quora.com [quora.com]
- 7. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mechanistic study on the chemical and enzymatic degradation of PEG-Oligo(epsilon-caprolactone) micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Impact of Linker Rigidity on PROTAC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multifaceted challenge. While the warhead and E3 ligase ligand are crucial for target engagement and recruitment, the linker connecting these two moieties plays a pivotal role in the overall efficacy of the PROTAC. This guide provides a comparative analysis of PROTACs with different linker rigidities, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[1][2] This complex formation is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[3] Linker properties also significantly influence the physicochemical characteristics of the PROTAC, such as solubility and cell permeability.[4]
Comparative Analysis of Linker Types
PROTAC linkers can be broadly categorized into two main types: flexible and rigid.
-
Flexible Linkers: The most common flexible linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains. Their primary advantage is the conformational freedom they provide, allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[5] PEG linkers, in particular, can enhance the solubility of the PROTAC molecule.[5]
-
Rigid Linkers: These linkers often incorporate cyclic structures, such as piperazine (B1678402) or piperidine (B6355638) rings, as well as alkynes and aromatic systems.[2] The conformational constraint imposed by rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and selective degradation.[2]
Quantitative Data Presentation
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy. The following tables summarize experimental data from studies comparing PROTACs with flexible and rigid linkers targeting Bromodomain-containing protein 4 (BRD4) and Breakpoint Cluster Region-Abelson Murine Leukemia viral oncogene homolog 1 (BCR-ABL).
Table 1: Comparative Degradation of BRD4 by PROTACs with Flexible and Rigid Linkers
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC A | Flexible | PEG-based | < 0.5 | > 90 | H661 | CRBN |
| PROTAC B | Rigid | Piperazine-based | 60 | > 90 | MDA-MB-231 | CRBN |
Data synthesized from published literature.[1]
Table 2: Comparative Degradation of BCR-ABL by PROTACs with Different Linkers
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| Dasatinib-based | Flexible | Long, flexible linker | No degradation | - | CAL148 | CRBN |
| DAS-5-oCRBN | Rigid | Shorter, constrained | ~10-30 | > 90 | KCL22 | CRBN |
Data synthesized from published literature, highlighting the necessity of linker optimization for effective degradation.[6] It is important to note that direct comparison across different studies can be challenging due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PROTAC Mechanism of Action. This diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, from ternary complex formation to proteasomal degradation and PROTAC recycling.
Caption: A streamlined workflow for the comparative evaluation of PROTACs with different linker rigidities, from initial design to cellular degradation analysis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of PROTAC efficacy.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
- Seed cells (e.g., KCL22 for BCR-ABL, MDA-MB-231 for BRD4) in 6-well plates and allow them to adhere overnight.
- Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
- Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4 or anti-ABL1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[7]
1. Immobilization:
- Immobilize the E3 ligase (e.g., biotinylated VHL or CRBN) onto a streptavidin-coated sensor chip.[7]
2. Binary Interaction Analysis:
- To determine the binding affinity of the PROTAC to the E3 ligase, flow different concentrations of the PROTAC over the immobilized E3 ligase.
- To measure the PROTAC's affinity for the target protein, a similar experiment can be performed by immobilizing the target protein.
3. Ternary Complex Analysis:
- To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein at various concentrations over the immobilized E3 ligase.[7]
- The binding response is monitored in real-time to determine the association and dissociation rates of the ternary complex.
4. Data Analysis:
- The binding data is fitted to a suitable model (e.g., 1:1 binding) to calculate the dissociation constant (KD) for both binary and ternary interactions.[7]
- A cooperativity factor (alpha) can be calculated by comparing the binary and ternary binding affinities to understand the stability of the ternary complex.[7]
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[8]
1. Sample Preparation:
- Prepare solutions of the PROTAC, target protein, and E3 ligase in an identical, degassed buffer to minimize heats of dilution.[9]
- Typically, the protein (e.g., target protein or E3 ligase) is placed in the sample cell, and the PROTAC is in the titration syringe.
2. Titration:
- Perform a series of precise injections of the PROTAC solution into the protein solution in the ITC instrument's sample cell.
- The instrument measures the heat released or absorbed after each injection.
3. Ternary Complex Measurement:
- To measure the thermodynamics of ternary complex formation, the PROTAC can be saturated with one protein before being titrated into the second protein.
4. Data Analysis:
- The heat change per injection is plotted against the molar ratio of the reactants.
- The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[9]
Conclusion
The rigidity of the linker is a critical parameter in PROTAC design that significantly influences degradation efficacy. While flexible linkers offer conformational adaptability, rigid linkers can enhance potency by pre-organizing the molecule into a bioactive conformation. The optimal linker design is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic evaluation of both flexible and rigid linker architectures. The experimental protocols and data presented in this guide provide a framework for the rational design and comparative analysis of PROTACs, ultimately aiding in the development of more effective targeted protein degraders.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. portal.gdc.cancer.gov [portal.gdc.cancer.gov]
- 7. aragen.com [aragen.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Assessing the Immunogenicity of Bioconjugate Linkers: A Comparative Guide
The immunogenicity of linkers is a critical consideration in the development of bioconjugates, such as antibody-drug conjugates (ADCs). An immune response against the linker can lead to the generation of anti-drug antibodies (ADAs), which may alter the pharmacokinetics, reduce efficacy, and cause adverse safety events. While specific immunogenicity data for Br-PEG2-oxazolidin-2-one linkers is not extensively available in public literature, this guide provides a comparative assessment based on its core components, primarily polyethylene (B3416737) glycol (PEG), and evaluates it against common alternative linker technologies.
The Challenge of PEG Linker Immunogenicity
Polyethylene glycol (PEG) has been a cornerstone in bioconjugation, prized for its ability to improve the solubility, stability, and pharmacokinetic profile of therapeutic molecules.[1][] By forming a hydration shell, PEG can shield the conjugated molecule from enzymatic degradation and, in some cases, reduce its immunogenicity.[1][3] However, a significant challenge, often termed the "PEG dilemma," has emerged. A portion of the human population has pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance of PEGylated therapeutics and potential hypersensitivity reactions.[4][5][6] Furthermore, PEG is not biodegradable, which raises concerns about potential long-term tissue accumulation.[1][7]
Comparative Analysis of Linker Technologies
The limitations of PEG have spurred the development of alternative linkers with improved biocompatibility and reduced immunogenicity. Below is a comparative summary of PEG linkers and their alternatives.
| Linker Type | Key Characteristics | Potential Immunogenicity | Advantages | Disadvantages |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible polymer. | Can elicit anti-PEG antibodies, with pre-existing antibodies in a significant portion of the population.[4][8] Low-molecular-weight (<3 kDa) and monodisperse PEGs may have lower immunogenicity.[3][9] | Well-established, improves solubility and pharmacokinetics.[3][10] | Potential for immunogenicity, non-biodegradable.[1][7] |
| Polysarcosine (pSar) | Polypeptoid with a repeating unit of sarcosine. | Generally considered to have low immunogenicity and to be biocompatible.[1][11] | Biodegradable, highly water-soluble, potential for reduced immunogenicity compared to PEG.[1][11] | Less established in clinical applications compared to PEG. |
| Polypeptides | Linkers based on amino acid sequences (e.g., Val-Cit, Gly-Ser). | Non-human peptide sequences can be immunogenic and lead to ADA formation.[12] | Can be designed for specific enzymatic cleavage, biodegradable.[12][13] | Potential for immunogenicity against the peptide sequence.[12] |
| Polysaccharides | Natural polymers like dextran. | Generally biocompatible and have low immunogenicity.[1] | High hydrophilicity, biocompatible, and biodegradable.[1][11] | Can be heterogeneous, potentially more complex manufacturing. |
| Zwitterionic Polymers | Polymers with both positive and negative ionic groups. | Exhibit low immunogenicity due to their strong hydration and resistance to protein adsorption.[11] | Highly hydrophilic, excellent biocompatibility.[11] | Newer class of linkers with less long-term clinical data. |
The Role of Linkers as Haptens
Small molecules, including linkers and their payload conjugates, can function as haptens.[14][15] A hapten is a small molecule that is not immunogenic on its own but can elicit an immune response when attached to a larger carrier molecule, such as the antibody backbone of an ADC.[14][16][17] The hapten-carrier adduct can be internalized and processed by antigen-presenting cells (APCs), leading to the presentation of haptenated peptides to T-cells and subsequent activation of a B-cell response, resulting in the production of ADAs against the haptenic determinant.[12][14][18] The degree of hapten conjugation on the carrier protein can significantly influence the resulting immune response.[19][20]
Experimental Protocols for Immunogenicity Assessment
A multi-faceted approach is essential for a thorough assessment of linker immunogenicity, combining in silico, in vitro, and clinical methods.
In Silico Immunogenicity Prediction
This computational approach is a critical first step to assess the potential immunogenicity of a linker or a linker-payload combination. Algorithms are used to predict the binding affinity of peptide fragments (which may include the linker or its metabolites) to Major Histocompatibility Complex (MHC) class I and II molecules.[21][22] This helps in identifying potential T-cell epitopes early in the drug development process.[23][24]
-
Methodology:
-
The amino acid sequence of the protein carrier and the structure of the linker-payload are used as inputs.
-
Computational algorithms predict potential peptide fragments that could be generated through antigen processing.
-
These fragments are then scored for their binding potential to a panel of common HLA (Human Leukocyte Antigen) alleles.[22]
-
High-scoring peptides are identified as potential T-cell epitopes that may trigger an immune response.
-
In Vitro Immunogenicity Assays
These cell-based assays provide experimental data on the potential for a linker-drug conjugate to activate an immune response.
-
T-cell Proliferation Assay: This assay measures the proliferation of T-cells in response to the test article.[25][26]
-
Methodology:
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from a cohort of healthy, HLA-typed donors.[25]
-
PBMCs are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
The labeled cells are co-cultured with the test article (e.g., the ADC or the linker-payload conjugated to a carrier protein).
-
After a period of incubation, T-cell proliferation is measured by the dilution of the CFSE dye using flow cytometry.[25][27] An increase in proliferation compared to controls indicates a potential T-cell response.
-
-
-
Cytokine Release Assay: This assay is crucial for predicting the risk of cytokine release syndrome (CRS), a potentially severe systemic inflammatory response.[28][29]
-
Methodology:
-
PBMCs or whole blood from healthy donors are incubated with various concentrations of the test article.[28][30]
-
The assay can be performed with the test article in solution or immobilized to simulate different physiological conditions.
-
After incubation, the supernatant is collected, and the levels of key pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-10) are quantified using methods like ELISA or multiplex bead arrays.[28][31]
-
-
Anti-Drug Antibody (ADA) Assay
This assay is the gold standard for detecting an immune response to a biotherapeutic in a clinical setting.
-
Methodology:
-
Patient serum samples are collected at baseline and at various time points during treatment.
-
A common format is the Enzyme-Linked Immunosorbent Assay (ELISA), where the biotherapeutic is coated onto a microplate.[4]
-
Patient serum is added, and if ADAs are present, they will bind to the coated drug.
-
A secondary, enzyme-labeled anti-human antibody is used for detection. The resulting signal is proportional to the amount of ADA present.
-
Positive samples are often further characterized for their titer and neutralizing capacity.[32]
-
Visualizing Immunogenicity Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Treatment-induced and Pre-existing Anti-peg Antibodies: Prevalence, Clinical Implications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. adcreview.com [adcreview.com]
- 11. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 12. benchchem.com [benchchem.com]
- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 14. Hapten - Wikipedia [en.wikipedia.org]
- 15. Hapten | Immunology, Antigens, Allergens | Britannica [britannica.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. betalifesci.com [betalifesci.com]
- 18. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induction of immunity and tolerance in vitro by hapten protein conjugates. I. The relationship between the degree of hapten conjugation and the immunogenicity of dinitrophenylated polymerized flagellin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. mindwalkai.com [mindwalkai.com]
- 24. Immunoinformatics and the in silico prediction of immunogenicity. An introduction. | Semantic Scholar [semanticscholar.org]
- 25. proimmune.com [proimmune.com]
- 26. In vitro human helper T-cell assay to screen antibody drug candidates for immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cell-Based Assays for Immunogenicity and Immunotoxicity | Lonza [bioscience.lonza.com]
- 28. proimmune.com [proimmune.com]
- 29. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]
- 30. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
- 31. promab.com [promab.com]
- 32. tandfonline.com [tandfonline.com]
Benchmarking Br-PEG2-oxazolidin-2-one Against Next-Generation Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), has revolutionized the landscape of drug development. The linker, a critical component connecting the targeting moiety to the payload or E3 ligase ligand, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of these therapeutic agents. This guide provides an objective comparison of Br-PEG2-oxazolidin-2-one, a polyethylene (B3416737) glycol (PEG)-based linker, against other next-generation linkers, supported by experimental data to inform rational drug design.
Introduction to Linker Technologies
Linkers are broadly classified based on their release mechanisms and chemical composition. In ADCs, linkers can be cleavable, designed to release the cytotoxic payload in the tumor microenvironment, or non-cleavable, releasing the payload upon lysosomal degradation of the antibody. For PROTACs, the linker's length, rigidity, and composition are crucial for the formation of a stable and productive ternary complex between the target protein and an E3 ligase, leading to target protein degradation.[1][2]
This compound is a bifunctional linker featuring a bromo group for conjugation and a PEG spacer with an oxazolidinone moiety. PEG linkers are widely used in both ADC and PROTAC design due to their hydrophilicity, which can improve solubility and pharmacokinetic properties.[3][4][5] The oxazolidinone core is a stable heterocyclic scaffold found in various medicinally active compounds.[6][7]
Next-generation linkers encompass a diverse range of chemical structures designed to overcome the limitations of earlier linkers. These include cleavable peptide linkers (e.g., valine-citrulline), polar spacer linkers, and linkers with varying degrees of rigidity for PROTACs.[8][9] The choice of linker is a critical determinant of the therapeutic index, influencing both efficacy and toxicity.[10]
Comparative Data Presentation
The performance of different linkers can be evaluated using a variety of in vitro and in vivo assays. For PROTACs, key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). For ADCs, critical attributes include plasma stability, in vitro cytotoxicity (IC50), and in vivo efficacy.
PROTAC Linker Performance: Impact of PEG Linker Length
The length of the PEG linker in a PROTAC is a critical parameter that must be optimized for each target protein and E3 ligase pair.[2][11] An optimal linker length facilitates the formation of a stable ternary complex, leading to efficient ubiquitination and degradation of the target protein.[12][13]
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [14] |
| Alkyl/Ether | 21 | 3 | 96 | [14] | |
| Alkyl/Ether | 29 | 292 | 76 | [14] | |
| ERα | PEG | 12 | Effective Degradation | - | [11] |
| PEG | 16 | More Potent Degradation | - | [11] | |
| BRD4 | PEG | PEG3 | 25 | >95 | [3] |
| PEG | PEG4 | 15 | >95 | [3] | |
| PEG | PEG5 | 10 | >95 | [3] | |
| PEG | PEG6 | 30 | >95 | [3] |
This table presents a synthesized comparison of PROTACs with varying linker lengths, illustrating the principle of linker optimization. The data for BRD4-targeting PROTACs with different PEG linker lengths is representative of the type of analysis required to identify an optimal linker.
ADC Linker Performance: Plasma Stability and In Vitro Cytotoxicity
The stability of an ADC linker in plasma is crucial for minimizing off-target toxicity.[8][10] Premature release of the cytotoxic payload can lead to systemic side effects. The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines.
| Linker Type | ADC Target | Payload | Plasma Stability (Half-life) | In Vitro Cytotoxicity (IC50) | Reference |
| Val-Cit | HER2 | MMAE | Stable in human plasma, less stable in mouse plasma | Potent (ng/mL to low nM range) | [9][15] |
| Hydrazone | CD33 | Calicheamicin | pH-dependent stability, less stable at acidic pH | Potent | [8] |
| Disulfide | CD30 | MMAE | Cleaved by reducing agents (e.g., glutathione) | Potent | [8] |
| Exo-cleavable | HER2 | Exatecan | Enhanced stability compared to Val-Cit | Comparable to Val-Cit based ADCs | [9] |
| Non-cleavable | HER2 | DM1 | Generally high plasma stability | Potent | [16] |
This table summarizes the general characteristics of different classes of ADC linkers. Direct quantitative comparison is challenging due to variations in experimental setups across different studies.
Experimental Protocols
Detailed methodologies are essential for the accurate benchmarking of linker performance.
PROTAC-Mediated Protein Degradation: Western Blot Analysis
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1][17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[14]
-
ADC In Vitro Plasma Stability Assay
This protocol assesses the stability of an ADC linker in plasma by measuring the amount of intact ADC or released payload over time.
-
ADC Incubation: Incubate the ADC at a final concentration (e.g., 100 µg/mL) in human or other species' plasma at 37°C. Include a control of the ADC in PBS.[8]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Stop the reaction by freezing the samples at -80°C. For analysis of the free payload, precipitate plasma proteins using an organic solvent like acetonitrile.[10]
-
Analysis:
-
Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the linker's half-life in plasma.
ADC In Vitro Cytotoxicity Assay
This protocol determines the potency of an ADC against antigen-positive and antigen-negative cancer cell lines.
-
Cell Plating: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to attach overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and a relevant isotype control ADC.
-
Incubation: Incubate the cells for a period that allows for cell killing (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).[19]
-
Data Analysis: Normalize the viability of treated cells to untreated controls and plot the dose-response curves. Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[20]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Br-PEG2-oxazolidin-2-one: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Br-PEG2-oxazolidin-2-one, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety and Hazard Information
-
Toxicity: Harmful if swallowed.[1]
-
Irritation: Causes skin and serious eye irritation.[1]
-
Respiratory Effects: May cause respiratory irritation.[1]
Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray and wearing protective gloves, clothing, eye, and face protection.[1] In case of contact with eyes, rinse cautiously with water for several minutes.
Quantitative Data on Structurally Similar Compounds
To provide a reference for the potential physical and chemical properties of this compound, the following table summarizes data for related compounds.
| Property | 2-Oxazolidinone | Bromoethane | 1-Bromohexane | Polyethylene Glycol (PEG 8000) |
| Appearance | Beige Solid | Colorless volatile liquid | Colorless liquid | White flakes/powder |
| Boiling Point | 220 °C @ 48 mmHg | 38.4 °C | 154 - 158 °C | Not available |
| Melting Point | 86 - 89 °C | -119 °C | -85 °C | 63 °C |
| Solubility in Water | No information available | Slightly soluble (0.91 g/100ml at 20°C) | Insoluble | Soluble |
| Density | No information available | 1.4 g/cm³ | 1.176 g/cm³ | 1.21 g/cm³ |
This data is intended for illustrative purposes only and may not represent the exact properties of this compound.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3]
1. Waste Identification and Segregation:
-
Classify: this compound is a halogenated organic compound.[4][5][6]
-
Segregate: Keep this waste separate from non-halogenated organic waste, as the disposal methods and costs differ significantly.[5][7] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[8]
2. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container should have a secure screw-top cap.[8][9][10]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[6][10] Include the approximate quantity or concentration.
3. Accumulation and Storage:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][8]
-
Conditions: Keep the container tightly closed except when adding waste.[2][10] Store in a cool, dry, and well-ventilated area, away from heat or ignition sources.[11]
-
Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA (e.g., a maximum of 55 gallons).[2]
4. Disposal Request and Pickup:
-
Contact EH&S: Once the container is full or approaching the storage time limit, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.[2]
-
Documentation: Complete any required waste disposal forms accurately, providing all necessary information about the waste composition.
5. Spill and Emergency Procedures:
-
Small Spills: In case of a small spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Absorb the spill with an inert material (e.g., vermiculite, sand), collect the material in a sealed container, and dispose of it as hazardous waste.[10]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team and EH&S.[10]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. 3-(2-Bromo-ethyl)-oxazolidin-2-one - Halogenation Reagent - Crysdot [crysdotllc.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acs.org [acs.org]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Bromohexane Chemical Properties, Uses, Safety Data & Supplier China | High Purity 1-Bromohexane Price & SDS [qiji-chem.com]
Essential Safety and Logistical Information for Handling Br-PEG2-oxazolidin-2-one
Disclaimer: No specific Safety Data Sheet (SDS) for Br-PEG2-oxazolidin-2-one was found. The following guidance is based on the safety profiles of structurally related compounds, including 2-oxazolidinone, polyethylene (B3416737) glycol (PEG) derivatives, and brominated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and, if possible, obtain a compound-specific SDS from the manufacturer before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical for research and development purposes. Due to the presence of an oxazolidinone ring, a polyethylene glycol (PEG) linker, and a terminal bromine atom, it should be handled with care. While specific toxicity data is unavailable, related compounds may cause skin, eye, and respiratory tract irritation.[1][2][3][4][5]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[6] The outer glove should be over the cuff of the lab coat.[6] | To prevent skin contact. Double gloving provides an extra layer of protection. Nitrile and neoprene offer good chemical resistance. |
| Eye Protection | Chemical safety goggles or a face shield.[1][7][8] | To protect eyes from splashes or aerosols. |
| Body Protection | A polyethylene-coated polypropylene (B1209903) gown or a standard laboratory coat with tight-fitting cuffs.[6][7] | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation.[1] However, if handling as a powder or creating aerosols, a NIOSH-approved respirator may be necessary.[9] | To prevent inhalation of dust or aerosols. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.[10] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Dispensing: If the compound is a solid, handle it carefully to avoid generating dust.[2] If it is a low-melting solid, it may be easier to handle by first dissolving it in a suitable solvent like DMSO or DMF to create a stock solution.[11]
-
Reaction Setup: When setting up reactions, use appropriate glassware and ensure all connections are secure. If the reaction is sensitive to moisture or air, use inert gas techniques (e.g., nitrogen or argon).[11]
-
Post-Reaction: After the reaction is complete, quench any reactive reagents safely according to standard laboratory procedures.
Storage Plan:
-
Short-term: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][8] For ease of use, stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C under an inert atmosphere.[11]
-
Long-term: For long-term stability, it is recommended to store the compound at 4°C.[8]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a brominated organic compound, it should be treated as halogenated organic waste.[12]
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure | Rationale |
| Unused Compound | Collect in a designated, labeled container for halogenated organic waste.[12] | To prevent environmental contamination and ensure proper chemical waste treatment. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a sealed bag or container labeled as "Halogenated Organic Waste." | To prevent cross-contamination and ensure proper disposal of hazardous materials. |
| Liquid Waste (e.g., reaction mixtures) | Collect in a designated, labeled container for halogenated organic waste.[12] Do not pour down the drain. | To comply with environmental regulations and prevent pollution of waterways. |
| Empty Containers | Triple rinse with a suitable solvent. Collect the rinsate as halogenated organic waste. Deface the label before disposing of the container in the appropriate solid waste stream. | To remove residual chemical and prevent accidental reuse. |
Experimental Workflow
The following diagram outlines a general workflow for handling and using this compound in a laboratory setting.
Caption: General workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. combi-blocks.com [combi-blocks.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. confluore.com [confluore.com]
- 12. Chemical disposal | UK Science Technician Community [community.preproom.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
